Crotonic anhydride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-but-2-enoyl] (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDQSBNUHLBTD-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870710 | |
| Record name | Crotonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Crotonic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
246-248 °C @ 766 MM HG | |
| Record name | CROTONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER | |
| Record name | CROTONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0397 @ 20 °C | |
| Record name | CROTONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
623-68-7, 78957-07-0 | |
| Record name | Crotonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CROTONIC ANHYDRIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Crotonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butenoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Crotonic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N521PMQ949 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CROTONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
72 °C | |
| Record name | CROTONIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Crotonic Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonic anhydride (B1165640), systematically known as (2E)-but-2-enoic anhydride, is a versatile and reactive organic compound with the chemical formula (CH₃CH=CHCO)₂O. It serves as a crucial intermediate and acylating agent in a wide array of chemical syntheses, finding applications in the pharmaceutical, polymer, and fragrance industries.[1][2] Its reactivity stems from the presence of the anhydride functional group and the conjugated carbon-carbon double bond, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide provides an in-depth overview of the physical and chemical properties of crotonic anhydride, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[3] It is a combustible and corrosive material that requires careful handling.[4] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Sharp, pungent | [3] |
| CAS Number | 623-68-7 (mixture of isomers) | [4] |
| Density | 1.04 g/cm³ at 20 °C | [4] |
| Melting Point | -20 °C | |
| Boiling Point | 248-250 °C | [4] |
| Refractive Index (n²⁰/D) | 1.473 | |
| Vapor Pressure | 1 hPa at 25 °C | |
| Solubility | Soluble in ether |
Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H400: Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | P273: Avoid release to the environment. |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
| Spectroscopy | Key Features |
| Infrared (IR) | Strong C=O stretching vibrations characteristic of an anhydride, typically showing two bands around 1820 cm⁻¹ and 1750 cm⁻¹. C=C stretching vibration of the α,β-unsaturated system. |
| ¹H NMR | Signals corresponding to the methyl protons, and the vinyl protons of the crotonyl group. The coupling constants between the vinyl protons are indicative of the trans configuration. |
| ¹³C NMR | Resonances for the carbonyl carbons, the sp² hybridized carbons of the double bond, and the methyl carbon. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of this compound. |
Chemical Reactivity and Applications
This compound is a highly effective acylating agent, readily reacting with nucleophiles such as alcohols, amines, and water.[5] This reactivity is central to its utility in organic synthesis.
Nucleophilic Acyl Substitution
The primary mode of reaction for this compound is nucleophilic acyl substitution. A nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate leaving group to yield the acylated product and a molecule of crotonic acid.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Applications in Synthesis
-
Esterification: this compound reacts with alcohols to form crotonate esters, which are valuable intermediates in the synthesis of pharmaceuticals and fragrances.[5]
-
Amidation: The reaction with primary and secondary amines yields crotonamides, which are precursors to various biologically active molecules.
-
Polymer Synthesis: Due to its double bond, this compound can be used as a monomer in polymerization reactions, leading to the formation of polymers with reactive anhydride side chains.[5] These polymers can be further modified to create materials with specific properties.
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.[1] For example, it has been used in the preparation of intermediates for kainic acid, an antiworming agent.
Experimental Protocols
Synthesis of this compound from Crotonic Acid
This protocol describes the dehydration of crotonic acid using acetic anhydride to produce this compound. The continuous removal of the acetic acid byproduct drives the reaction to completion.[6]
Materials:
-
Crotonic acid
-
Acetic anhydride
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Heptane (B126788) (for azeotropic removal of acetic acid, optional)
Procedure:
-
A mixture of crotonic acid and a catalytic amount of hydroquinone is charged into a reaction vessel equipped with a distillation apparatus.
-
Acetic anhydride is added to the mixture.
-
The reaction mixture is heated to a temperature below 100°C.
-
The reaction is carried out under reduced pressure (e.g., 100 mm Hg) to facilitate the continuous removal of the acetic acid formed during the reaction.[6]
-
Alternatively, an inert organic liquid such as heptane can be added to form an azeotrope with acetic acid, which is then continuously removed by distillation.[6]
-
Upon completion of the reaction (indicated by the cessation of acetic acid distillation), the remaining mixture is purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Esterification of Benzyl (B1604629) Alcohol with this compound
This protocol provides a general procedure for the acylation of an alcohol using this compound.
Materials:
-
This compound
-
Benzyl alcohol
-
Pyridine (B92270) or another suitable base
-
Anhydrous diethyl ether or dichloromethane (B109758) as a solvent
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in the chosen anhydrous solvent.
-
Add a stoichiometric amount of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzyl crotonate can be purified by column chromatography on silica (B1680970) gel.
Amidation of Aniline (B41778) with this compound
This protocol outlines the general synthesis of an amide from this compound and a primary amine.
Materials:
-
This compound
-
Aniline
-
A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
A base (e.g., triethylamine (B128534) or pyridine)
Procedure:
-
Dissolve aniline and the base in the chosen aprotic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a few hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and remove the solvent under reduced pressure.
-
The resulting crude N-phenylcrotonamide can be purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its physical and chemical properties, particularly its reactivity as an acylating agent, make it an important intermediate in the production of a wide range of commercially significant compounds. The experimental protocols provided in this guide offer a foundation for its synthesis and application in a laboratory setting. As with all reactive chemicals, proper safety precautions should be strictly followed when handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
Synthesis of Crotonic Anhydride from Crotonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing crotonic anhydride (B1165640) from crotonic acid. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with the most common synthetic routes.
Overview of Synthetic Methodologies
The synthesis of crotonic anhydride from crotonic acid is fundamentally a dehydration reaction. Several methodologies have been established to achieve this transformation, each with its own set of advantages and considerations regarding reaction conditions, reagents, and yield. The most prominent methods include:
-
Reaction with Acetic Anhydride: This is a widely used method involving an equilibrium-driven reaction where acetic acid is continuously removed to favor the formation of this compound.
-
Via Crotonyl Chloride Intermediate: This two-step process involves the initial conversion of crotonic acid to its more reactive acid chloride derivative, crotonyl chloride, using thionyl chloride. The subsequent reaction of crotonyl chloride with a crotonate salt yields the anhydride.
-
Dehydration using Phosphorus Pentoxide (P₂O₅): This method utilizes a strong dehydrating agent to directly convert crotonic acid to its anhydride.
This guide will delve into the specifics of each of these methods, providing detailed experimental procedures and relevant data.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Boiling Point | 248 °C (at 760 mmHg) |
| Density | 1.034 g/cm³ at 20 °C |
| Refractive Index | n²⁰/D 1.474 |
| ¹H NMR (CDCl₃, ppm) | δ 7.11 (m, 2H), 5.90 (m, 2H), 1.92 (dd, J = 6.9, 1.7 Hz, 6H)[1] |
| ¹³C NMR (CDCl₃, ppm) | δ 161.9, 148.0, 122.5, 18.4 |
| FTIR (neat, cm⁻¹) | ~1820 & ~1750 (C=O stretch, symmetric and asymmetric)[2][3] |
Table 2: Comparison of Synthesis Methods for this compound
| Method | Reagents | Typical Reaction Conditions | Typical Yield |
| Reaction with Acetic Anhydride | Crotonic acid, Acetic anhydride | Heating below 100°C with continuous removal of acetic acid (e.g., vacuum distillation or azeotropic distillation).[4] | High |
| Via Crotonyl Chloride Intermediate | 1. Crotonic acid, Thionyl chloride2. Sodium crotonate | 1. Reflux2. Varies | Good to High |
| Dehydration with Phosphorus Pentoxide | Crotonic acid, Phosphorus pentoxide | Heating | Moderate |
Note: Specific yield percentages can vary significantly based on the scale and specific conditions of the reaction.
Experimental Protocols
Method 1: Synthesis using Acetic Anhydride
This method is based on the principle of driving the equilibrium towards the product by removing the acetic acid byproduct as it is formed.[4]
Experimental Procedure:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a distillation apparatus (a short path distillation head is suitable). The system is connected to a vacuum source.
-
Reagents:
-
Crotonic acid
-
Acetic anhydride (slight excess)
-
A polymerization inhibitor (e.g., hydroquinone) can be added.
-
-
Reaction:
-
Charge the round-bottom flask with crotonic acid and acetic anhydride.
-
Add a catalytic amount of a polymerization inhibitor.
-
Heat the mixture to a temperature below 100°C.
-
Apply a vacuum to the system to facilitate the continuous removal of the acetic acid formed during the reaction. The pressure should be adjusted to allow for the selective distillation of acetic acid at the reaction temperature.
-
Alternatively, an inert solvent that forms an azeotrope with acetic acid (e.g., toluene) can be added, and the azeotrope can be removed by distillation.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete (indicated by the cessation of acetic acid distillation), the remaining crude this compound is purified by fractional distillation under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound.
-
Method 2: Synthesis via Crotonyl Chloride Intermediate
This two-step method involves the formation of the highly reactive crotonyl chloride, which is then converted to the anhydride.
Step 1: Synthesis of Crotonyl Chloride
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution).
-
Reagents:
-
Crotonic acid
-
Thionyl chloride (SOCl₂) (in excess)
-
-
Reaction:
-
Place crotonic acid in the flask and slowly add thionyl chloride.
-
Heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be trapped.
-
After the reaction is complete (typically after 1-2 hours of reflux), the excess thionyl chloride is removed by distillation at atmospheric pressure, followed by distillation under reduced pressure.
-
-
Purification: The crude crotonyl chloride is purified by fractional distillation under reduced pressure.
Step 2: Synthesis of this compound from Crotonyl Chloride
-
Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Reagents:
-
Crotonyl chloride (from Step 1)
-
Sodium crotonate (can be prepared by neutralizing crotonic acid with sodium hydroxide or sodium carbonate)
-
Anhydrous inert solvent (e.g., diethyl ether, toluene)
-
-
Reaction:
-
Suspend sodium crotonate in the inert solvent in the reaction flask.
-
Slowly add a solution of crotonyl chloride in the same solvent from the dropping funnel with vigorous stirring.
-
The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.
-
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the sodium chloride byproduct.
-
The solvent is removed from the filtrate by distillation.
-
The resulting crude this compound is purified by fractional distillation under reduced pressure.
-
Method 3: Dehydration using Phosphorus Pentoxide
Phosphorus pentoxide is a powerful dehydrating agent that can be used for the direct synthesis of anhydrides from carboxylic acids.[6][7][8][9]
Experimental Procedure:
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser protected by a drying tube.
-
Reagents:
-
Crotonic acid
-
Phosphorus pentoxide (P₂O₅)
-
-
Reaction:
-
In the flask, thoroughly mix crotonic acid with phosphorus pentoxide (approximately 0.5 molar equivalents of P₄O₁₀ per mole of anhydride to be formed).
-
Heat the mixture gently. The reaction can be exothermic.
-
Once the initial reaction subsides, the mixture can be heated at a higher temperature to drive the reaction to completion.
-
-
Work-up and Purification:
-
The crude this compound is isolated from the solid phosphoric acid byproducts. This can be achieved by decantation or filtration.
-
The product is then purified by fractional distillation under reduced pressure.
-
Reaction Mechanisms and Workflows
Signaling Pathways and Logical Relationships
Experimental Workflow: Synthesis with Acetic Anhydride
Reaction Mechanism: Formation from Crotonyl Chloride and Sodium Crotonate
Purification
The primary method for the purification of this compound is fractional distillation under reduced pressure . This technique is essential to separate the product from unreacted starting materials, byproducts, and any high-boiling point impurities. The reduced pressure is necessary to lower the boiling point of this compound, thereby preventing potential polymerization or decomposition at higher temperatures.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Crotonic Acid: Corrosive and can cause severe skin burns and eye damage.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts with water to form acetic acid.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled with extreme care.
-
Phosphorus Pentoxide: A powerful corrosive and dehydrating agent. Reacts vigorously with water.
-
Crotonyl Chloride: Corrosive and moisture-sensitive.
-
This compound: Corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and will hydrolyze to crotonic acid.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents like thionyl chloride and phosphorus pentoxide carefully before disposal.
References
- 1. This compound(623-68-7) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 5. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. organic chemistry - Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. organic chemistry - Dehydration of carboxylic acids using P2O5 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. brainly.in [brainly.in]
Crotonic anhydride CAS number and molecular structure
An In-depth Technical Guide to Crotonic Anhydride (B1165640) for Researchers and Scientists
Introduction
Crotonic anhydride, systematically known as 2-butenoic anhydride, is a significant reagent in organic synthesis, valued for its role as a versatile intermediate.[1] With the chemical formula (CH₃CH=CHCO)₂O, it is a reactive compound utilized in the production of a variety of more complex molecules, including esters and amides.[1] This guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, synthesis protocols, key reactions, and safety considerations, tailored for professionals in research, drug development, and chemical manufacturing.
Chemical Identity and Molecular Structure
This compound is commercially available primarily as a mixture of cis and trans isomers. The CAS Number for this mixture is 623-68-7 .[2] A product that is predominantly the trans isomer is also available under CAS Number 78957-07-0 .[3]
The molecular structure of this compound features two crotonyl groups linked by an anhydride functional group. The presence of the α,β-unsaturated carbonyl system makes it a reactive and useful building block in synthetic chemistry.
Molecular Formula: C₈H₁₀O₃[4][5] Molecular Weight: 154.16 g/mol [3] IUPAC Name: [(E)-but-2-enoyl] (E)-but-2-enoate[5] SMILES: O(C(=O)\C=C\C)C(=O)\C=C\C InChI Key: VJDDQSBNUHLBTD-GGWOSOGESA-N[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 623-68-7 (cis/trans mixture) | [2] |
| 78957-07-0 (predominantly trans) | [3] | |
| EC Number | 210-807-1 | |
| MDL Number | MFCD00009286 |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature, characterized by a sharp, acrid odor.[6] Its physical and chemical properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Appearance | Colorless to pale yellow liquid | Room Temperature | [6] |
| Boiling Point | 250 °C | [2] | |
| Melting Point | -20 °C | ||
| Density | 1.04 g/cm³ | 20 °C | [2] |
| Flash Point | 113 °C | [2] | |
| Autoignition Temp. | 290 °C | ||
| Vapor Pressure | 1 hPa | 25 °C |
| Refractive Index | 1.473 | 20 °C |[4][7] |
Synthesis of this compound
The primary method for synthesizing this compound is through the dehydration of crotonic acid.[6] Several experimental protocols have been developed to achieve this transformation, often employing another acid anhydride, such as acetic anhydride, as a dehydrating agent.[8]
Experimental Protocol 1: Dehydration using Acetic Anhydride
This method involves heating crotonic acid with acetic anhydride, which serves as both a reactant and a dehydrating agent. The acetic acid formed as a byproduct is continuously removed to drive the reaction to completion.[9]
Materials:
-
Crotonic acid
-
Acetic anhydride
-
Polymerization inhibitor (e.g., hydroquinone)
-
Heptane (B126788) or methylcyclohexane (B89554) (for azeotropic removal)
-
Reaction flask with a distillation head and condenser
Procedure:
-
Combine crotonic acid and a catalytic amount of a polymerization inhibitor, such as hydroquinone, in a reaction flask.
-
Add acetic anhydride to the mixture.
-
Heat the mixture to a temperature below 100 °C.[9]
-
Continuously remove the acetic acid byproduct. This can be achieved by:
-
After the reaction is complete, the remaining mixture is purified, typically by fractional distillation, to isolate the this compound.
Experimental Protocol 2: Continuous Production Method
A patented industrial method describes the continuous production of this compound by reacting crotonic acid with acetic or propionic anhydride in the vapor phase.[10]
Materials:
-
Crotonic acid
-
Acetic anhydride or propionic anhydride
-
Inert organic diluent (e.g., benzene, toluene)
-
Fractionating column
Procedure:
-
Heat acetic or propionic anhydride to its boiling point in the base of a fractionating column.
-
Continuously introduce a preheated mixture of crotonic acid and an inert diluent (e.g., toluene) into the column filled with the anhydride vapors. The introduction point is typically between 1/4 and 1/2 the length of the column from the base.[10]
-
The reaction forms acetic acid (or propionic acid), which is removed from the top of the column as an azeotropic mixture with the diluent.[10]
-
The liquid residue at the base of the column, containing this compound, unreacted crotonic acid, and unreacted acetic/propionic anhydride, is continuously withdrawn.[10]
-
This mixture is then subjected to fractional distillation to separate the this compound. The unreacted starting materials are recycled back into the process.[10]
Applications in Organic Synthesis
This compound is a key intermediate in various chemical transformations, primarily serving as an efficient acylating agent. Its applications are widespread, from the synthesis of polymers and resins in material science to its role as a crucial building block for Active Pharmaceutical Ingredients (APIs).[1]
Key Reactions
-
Alcoholysis (Esterification): Reacts with alcohols to form crotonate esters and a carboxylic acid byproduct. This reaction is often performed in the presence of a base to neutralize the acid.[11]
-
Aminolysis (Amidation): Reacts with ammonia, primary, or secondary amines to yield N-substituted crotonamides. Two equivalents of the amine are typically required, as one equivalent is consumed to neutralize the carboxylic acid byproduct.[11]
-
Friedel-Crafts Acylation: Can be used in Friedel-Crafts reactions with aromatic compounds, although the corresponding acyl chloride is often more reactive.
Below is a diagram illustrating the central role of this compound in synthetic pathways.
Caption: Synthetic pathways involving this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various techniques are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features and Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Reference |
|---|---|---|
| ¹H NMR | Protons on the carbon adjacent to the carbonyl group (α-protons) typically resonate in the 2.0-3.0 ppm region. | [12] |
| ¹³C NMR | Data available for this compound. | [13] |
| IR Spectroscopy | Two characteristic C=O stretching bands for the anhydride group, typically around 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. Conjugation can lower these frequencies. | [12] |
| Mass Spec. | GC-MS data is available for this compound. |[5] |
Safety and Handling
This compound is a corrosive and hazardous substance that requires careful handling.[14] It causes severe skin burns and eye damage.[2][15]
Hazard Information:
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life).[2][16]
-
Signal Word: Danger.
Handling and Storage:
-
Precautions: Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[17] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] It should be kept away from incompatible substances such as strong oxidizing agents, bases, and moisture.[14] The recommended storage temperature is between 2-30°C.
-
In case of spill: Absorb with dry earth, sand, or other non-combustible material. Do not use water.[14]
The general workflow for handling a hazardous chemical like this compound in a research setting is outlined below.
Caption: General workflow for safely handling this compound.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its ability to act as an acylating agent makes it indispensable for the synthesis of various esters, amides, and other derivatives that find applications in pharmaceuticals, materials, and cosmetics.[1][4][19] A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and secure utilization in a laboratory or industrial setting.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 623-68-7 | 822002 [merckmillipore.com]
- 3. This compound 95 78957-07-0 [sigmaaldrich.com]
- 4. This compound | 623-68-7 [chemicalbook.com]
- 5. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemcess.com [chemcess.com]
- 9. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 10. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound(623-68-7) 13C NMR spectrum [chemicalbook.com]
- 14. godavaribiorefineries.com [godavaribiorefineries.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]
- 17. aksci.com [aksci.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. This compound | Godavari [godavaribiorefineries.com]
Spectroscopic Profile of Crotonic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for crotonic anhydride (B1165640) (CAS No: 623-68-7, Molecular Formula: C₈H₁₀O₃, Molecular Weight: 154.17 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for ease of comparison. Detailed experimental protocols and a workflow diagram are also included to support researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of crotonic anhydride provide detailed information about its proton and carbon framework.
¹H NMR Data
The ¹H NMR spectrum of this compound was acquired using a 90 MHz spectrometer with the sample dissolved in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.106 | Doublet of Quartets (dq) | J(H-3, H-2) = 15.5, J(H-3, H-4) = 6.9 |
| H-2 | 5.871 | Doublet of Quartets (dq) | J(H-2, H-3) = 15.5, J(H-2, H-4) = -1.7 |
| H-4 (CH₃) | 1.914 | Doublet of Doublets (dd) | J(H-4, H-3) = 6.9, J(H-4, H-2) = -1.7 |
Table 1: ¹H NMR spectroscopic data for this compound.[1]
¹³C NMR Data
The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are provided in ppm.
| Assignment | Chemical Shift (ppm) |
| C=O | 161.9 |
| -CH= | 148.4 |
| =CH- | 122.0 |
| CH₃ | 18.5 |
Table 2: ¹³C NMR spectroscopic data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained from a neat liquid sample. The main absorption bands are characteristic of an unsaturated acid anhydride.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 1785, 1725 | C=O stretch (asymmetric and symmetric) | Strong |
| 1655 | C=C stretch | Medium |
| 1260 | C-O stretch | Strong |
| 965 | =C-H bend (trans) | Strong |
Table 3: Key IR absorption bands for this compound.
The presence of two distinct carbonyl stretching frequencies is a hallmark of anhydrides, arising from symmetric and asymmetric stretching vibrations.[2][3] For conjugated acyclic anhydrides like this compound, these bands typically appear around 1785 and 1725 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The following data was obtained via electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Plausible Fragment |
| 154 | ~5 | [M]⁺ (Molecular Ion) |
| 126 | 4.1 | [M - CO]⁺ |
| 86 | 2.0 | [CH₃CH=CHCO]⁺ + H |
| 69 | 100 | [CH₃CH=CHCO]⁺ (Acylium ion) |
| 41 | 30.1 | [C₃H₅]⁺ |
| 39 | 19.6 | [C₃H₃]⁺ |
Table 4: Mass spectrometry data for this compound.[1][4]
The base peak at m/z 69 corresponds to the stable crotonyl acylium ion.
Experimental Protocols
The following are generalized experimental protocols that are representative of the methods used to obtain the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Acquisition: The spectrum is acquired on a 90 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be used to ensure quantitative accuracy for all carbon signals.
Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
FT-IR Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Analysis: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Reactivity and stability of crotonic anhydride
An in-depth technical guide to the reactivity and stability of crotonic anhydride (B1165640) for researchers, scientists, and drug development professionals.
Introduction
Crotonic anhydride, with the chemical formula (CH₃CH=CHCO)₂O, is a versatile and reactive organic compound.[1] Also known as 2-butenoic anhydride, it is a key intermediate in various chemical syntheses.[2] Its structure incorporates two highly reactive acyl groups and two α,β-unsaturated carbon-carbon double bonds, making it a valuable precursor in the production of pharmaceuticals, polymers, resins, dyes, and fragrances.[3][4][5] This guide provides a comprehensive overview of its reactivity, stability, and associated experimental considerations.
Physical and Chemical Properties
This compound is typically a colorless to yellow liquid with a pungent odor.[4][6] It exists as a mixture of cis and trans isomers, though the trans isomer is predominant.[1][7] It is soluble in organic solvents like diethyl ether.[6][]
| Property | Value | Source |
| CAS Number | 623-68-7 (mixture), 78957-07-0 (trans) | [1][7] |
| Molecular Formula | C₈H₁₀O₃ | [][9] |
| Molecular Weight | 154.16 g/mol | [7][] |
| Appearance | Yellow liquid | [6] |
| Boiling Point | 246-248 °C | [6][] |
| Melting Point | -20 °C | [1][2] |
| Density | ~1.04 g/cm³ at 25 °C | [6][7] |
| Flash Point | 93.4 °C (closed cup) | [6][7][11] |
| Refractive Index | n20/D 1.473 | [4][7] |
| Vapor Pressure | 1 hPa at 25 °C | [1][2] |
Reactivity of this compound
The reactivity of this compound is characterized by the two functional groups present in its structure: the anhydride linkage and the α,β-unsaturated carbonyl system. This dual reactivity makes it a versatile reagent in organic synthesis.
Nucleophilic Acyl Substitution
The anhydride functional group contains highly electrophilic carbonyl carbons, making it susceptible to attack by nucleophiles. These reactions involve the cleavage of the anhydride and acylation of the nucleophile, with a molecule of crotonic acid as the leaving group.
-
Hydrolysis : this compound is moisture-sensitive and reacts with water to hydrolyze into two molecules of crotonic acid.[6][12] This reaction is often an undesirable side reaction, necessitating the use of dry (anhydrous) conditions during synthesis and handling.[12]
-
Alcoholysis : In the presence of an alcohol, this compound undergoes alcoholysis to yield a crotonate ester and one equivalent of crotonic acid.[2][13][14] This esterification reaction is often facilitated by a base like pyridine (B92270), which acts as a catalyst and neutralizes the carboxylic acid byproduct.[12][13][14]
-
Aminolysis : The reaction with ammonia, primary, or secondary amines results in the formation of a crotonamide.[13] Two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the crotonic acid formed.[13]
Caption: General workflow for nucleophilic acyl substitution.
Reactions Involving the Double Bond
The conjugated carbon-carbon double bond in this compound can also participate in various reactions, although it is generally less reactive than the anhydride group towards nucleophiles.
-
Polymerization : this compound and its derivatives can be used as monomers or comonomers in polymerization reactions.[2] While crotonates show a negligible ability to homopolymerize via free-radical pathways, they can be copolymerized with other monomers, such as vinyl acetate, to produce copolymers used in adhesives and paints.[15]
-
Addition Reactions : The double bond can undergo addition reactions typical of alkenes. For example, halogenation with chlorine or bromine would lead to the formation of 2,3-dihalobutyric anhydride.[16]
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Thermal Stability : The compound is stable under recommended storage conditions but can decompose upon heating to emit acrid smoke and irritating fumes.[4] It is advisable to store it below +30°C.[1][4]
-
Sensitivity to Moisture and Light : this compound is sensitive to moisture and may decompose upon exposure to moist air or water.[6] It is also recommended to protect it from light.[6] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[17]
-
Incompatibilities : It is incompatible with strong oxidizing agents, acids, alkalis (bases), and moisture.[6][11] Contact with these substances should be avoided to prevent vigorous reactions or decomposition.
-
Stabilization : During synthesis, polymerization inhibitors such as hydroquinone (B1673460) may be used to prevent unwanted polymerization, especially at elevated temperatures.[18]
Caption: Factors influencing the stability of this compound.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is the reaction of crotonic acid with acetic anhydride.[16][18][19][20]
Objective : To synthesize this compound from crotonic acid and acetic anhydride.
Materials :
-
Crotonic acid
-
Acetic anhydride
-
Polymerization inhibitor (e.g., hydroquinone)[18]
-
Inert organic liquid (e.g., heptane) for azeotropic removal of acetic acid[18]
-
Reaction flask with distillation apparatus
Procedure :
-
Charge the reaction flask with crotonic acid, acetic anhydride, and a small amount of hydroquinone.[18]
-
Heat the mixture to a temperature below 100 °C.[18]
-
The acetic acid formed as a byproduct is continuously removed as the reaction proceeds. This can be achieved by:
-
Heating under reduced pressure (e.g., 100 mm Hg) to boil off the acetic acid.[18]
-
Adding an inert solvent like heptane (B126788) to form an azeotrope with acetic acid, which is then distilled off.[18]
-
-
The continuous removal of acetic acid drives the equilibrium towards the formation of this compound.
-
After the reaction is complete, the remaining mixture, containing this compound, unreacted starting materials, and the inhibitor, is purified by fractional distillation to isolate the this compound.[19]
Caption: Experimental workflow for this compound synthesis.
Kinetic Study: Reaction with Wood
A study investigating the reaction kinetics of this compound with Scots pine and Corsican pine provides insight into its reactivity with hydroxyl groups in a complex biopolymer.[21]
Objective : To determine the activation energy for the reaction of this compound with wood.
Methodology Summary :
-
Wood samples (Scots pine or Corsican pine) were reacted with this compound in pyridine (as a catalyst/solvent) at various temperatures (e.g., 60, 80, 100, 120 °C).
-
The reaction progress was monitored over time by measuring the weight percent gain (WPG) of the wood samples, which corresponds to the amount of crotonyl groups attached.
-
Reaction rates were determined from the time-course data at each temperature.
-
Activation energies were calculated from an Arrhenius plot of the natural logarithm of the reaction rate versus the inverse of the temperature.[21]
Quantitative Data
Toxicological Data
| Parameter | Value | Species | Route | Source |
| LD₅₀ | 2061 mg/kg | Rat | Oral | [1] |
| LD₅₀ | 2830 mg/kg | Rat | Oral | [17] |
Activation Energies for Reaction with Pine Wood
The following activation energies (Ea) were determined for the acylation of wood hydroxyl groups by this compound.[21]
| Wood Species | Ea (kJ mol⁻¹) (Rate Constant Method) | Ea (kJ mol⁻¹) (Initial Rate Method) | Source |
| Scots Pine | 39.0 (±5.8) | 41.3 (±7.0) | [21] |
| Corsican Pine | 30.3 (±6.8) | 26.9 (±4.0) | [21] |
Applications in Drug Development and Research
This compound is a valuable building block in the pharmaceutical and chemical industries.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[3][] Its structure can be incorporated into drug molecules to confer specific therapeutic properties.[3] For instance, it is used in the production of antimicrobial drugs and sulfonamides.[4]
-
Polymer and Material Science : It is a precursor in the synthesis of polymers and resins. Its reactivity allows for the modification of polymer chains to enhance properties like flexibility and adhesion.[2][3]
-
Other Industrial Uses : It finds application as a raw material in the cosmetics, flavor, and fragrance industries.[4][5] It is also used to synthesize agrochemicals, dyes, and rubber antioxidants.[4][16]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][6][17][22] Inhalation of its vapor or mist can lead to severe irritation of the respiratory tract.[6]
-
Personal Protective Equipment (PPE) : When handling, it is essential to wear appropriate PPE, including a face shield, chemical-resistant gloves, a lab coat, and a vapor respirator in case of insufficient ventilation.[6][7]
-
Handling Procedures : Handle in a well-ventilated area, avoiding contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames.[6][11] Never add water to the product.[6]
-
First Aid : In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][17] If inhaled, move the person to fresh air.[17]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 623-68-7 [chemicalbook.com]
- 5. This compound | Godavari [godavaribiorefineries.com]
- 6. godavaribiorefineries.com [godavaribiorefineries.com]
- 7. This compound 95 78957-07-0 [sigmaaldrich.com]
- 9. weylchem.com [weylchem.com]
- 11. godavaribiorefineries.com [godavaribiorefineries.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemcess.com [chemcess.com]
- 17. aksci.com [aksci.com]
- 18. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 19. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 20. Crotonic acid - Wikipedia [en.wikipedia.org]
- 21. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 22. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crotonic Anhydride and its Derivatives: A Technical Guide for Organic Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonic anhydride (B1165640) ((CH₃CH=CHCO)₂O) is a versatile reagent and a key building block in organic synthesis. Its reactivity, stemming from the presence of both an anhydride functional group and an α,β-unsaturated carbonyl system, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the synthesis, properties, and reactions of crotonic anhydride and its principal derivatives, with a focus on their applications in the pharmaceutical and agrochemical industries. Detailed experimental protocols, comprehensive data, and mechanistic diagrams are presented to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound and its derivatives is crucial for their effective application. The following tables summarize key quantitative data for these compounds.
Table 1: Physical Properties of this compound and its Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |
| This compound | 623-68-7[1] | C₈H₁₀O₃ | 154.16[1] | 250[1] | 1.04 (at 20°C)[1] | 1.473[2] |
| trans-Crotonyl Chloride | 625-35-4 | C₄H₅ClO | 104.53 | 120-123 | 1.091 (at 25°C) | 1.459 |
| Ethyl Crotonate | 623-70-1[3][4] | C₆H₁₀O₂ | 114.14[5] | 138-140[5] | 0.92 (at 20°C)[5] | 1.424[3] |
| Crotamiton | 483-63-6[6] | C₁₃H₁₇NO | 203.28[6] | - | - | - |
Table 2: Spectroscopic Data for this compound and Ethyl Crotonate
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | 7.10-6.85 (m, 2H), 6.05-5.80 (m, 2H), 1.95 (d, 6H)[7] | - | 1820, 1750 (C=O stretch)[8] |
| Ethyl Crotonate | 6.97 (dq, 1H), 5.84 (dq, 1H), 4.18 (q, 2H), 1.87 (dd, 3H), 1.28 (t, 3H)[9] | 166.0, 144.8, 123.0, 60.2, 18.0, 14.3[9] | 1720 (C=O stretch), 1655 (C=C stretch) |
Synthesis of this compound and Key Derivatives
The following sections provide detailed experimental protocols for the synthesis of this compound and its important derivative, crotonyl chloride.
Synthesis of this compound from Crotonic Acid and Acetic Anhydride
This method involves the dehydration of crotonic acid using acetic anhydride. The acetic acid formed as a byproduct is continuously removed to drive the reaction to completion.[2]
Experimental Protocol:
-
Apparatus Setup: A reaction flask is equipped with a magnetic stirrer, a heating mantle, and a distillation apparatus.
-
Reaction Mixture: To the flask, add crotonic acid (1.0 equivalent) and acetic anhydride (1.5 equivalents). A polymerization inhibitor, such as hydroquinone (B1673460) (0.1 mol%), can be added.
-
Reaction Conditions: The mixture is heated to a temperature below 100°C under reduced pressure (e.g., 100 mm Hg) to facilitate the removal of acetic acid as it forms.[2] Alternatively, an inert solvent that forms an azeotrope with acetic acid, such as heptane, can be used to aid in its removal at atmospheric pressure.[2]
-
Work-up and Purification: After the complete removal of acetic acid, the reaction mixture is cooled. The crude this compound is then purified by fractional distillation under reduced pressure.
Caption: Synthesis of this compound.
Synthesis of Crotonyl Chloride from Crotonic Acid
Crotonyl chloride is a valuable intermediate and is readily prepared from crotonic acid using thionyl chloride.[10]
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Reaction Mixture: Crotonic acid (1.0 equivalent) is placed in the flask, and thionyl chloride (1.5 equivalents) is added cautiously.
-
Reaction Conditions: The mixture is stirred at room temperature until the initial vigorous evolution of gas subsides. The reaction is then gently heated to reflux until the gas evolution ceases completely.
-
Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining crude crotonyl chloride is then purified by fractional distillation under reduced pressure.
Caption: Synthesis of Crotonyl Chloride.
Key Reactions of this compound and its Derivatives
This compound and its derivatives undergo a variety of reactions, making them valuable synthons in organic chemistry.
Reactions with Nucleophiles: Esterification and Amidation
Like other acid anhydrides, this compound readily reacts with alcohols and amines to form crotonate esters and crotonamides, respectively. These reactions proceed via a nucleophilic acyl substitution mechanism.
General Experimental Protocol for Esterification:
-
Reaction Mixture: In a suitable solvent such as dichloromethane (B109758) or pyridine (B92270), dissolve the alcohol (1.0 equivalent).
-
Addition of Anhydride: Add this compound (1.1 equivalents) to the solution. A base like pyridine or triethylamine (B128534) can be used to neutralize the crotonic acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC or GC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (to remove base), saturated sodium bicarbonate solution (to remove crotonic acid), and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure, and the crude ester is purified by column chromatography or distillation.
General Experimental Protocol for Amidation:
-
Reaction Mixture: Dissolve the amine (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Addition of Anhydride: Add this compound (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically fast.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The resulting amide can often be purified by recrystallization or column chromatography.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Friedel-Crafts Acylation
This compound and crotonyl chloride can be used as acylating agents in Friedel-Crafts reactions to introduce a crotonyl group onto an aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required.[11][12][13]
General Experimental Protocol:
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.
-
Formation of Acylium Ion: Slowly add crotonyl chloride or this compound (1.0 equivalent) to the suspension at low temperature (e.g., 0 °C).
-
Addition of Aromatic Compound: Add the aromatic substrate (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto ice and dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Caption: Mechanism of Friedel-Crafts Acylation.
Applications in Drug Development: The Synthesis of Crotamiton
A prominent example of the application of a crotonic acid derivative in pharmaceuticals is the synthesis of Crotamiton, a scabicidal and antipruritic agent.[14][15] The synthesis involves the reaction of crotonyl chloride with N-ethyl-o-toluidine.[14]
Experimental Protocol for the Synthesis of Crotamiton:
-
Reaction Mixture: In a flask, dissolve N-ethyl-o-toluidine (1.0 equivalent) and a base such as pyridine (1.1 equivalents) in a dry, inert solvent like diethyl ether.
-
Addition of Crotonyl Chloride: Cool the solution in an ice bath and slowly add crotonyl chloride (1.05 equivalents) dropwise with stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride salt. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield crude Crotamiton, which can be purified by vacuum distillation.
Caption: Synthesis of the drug Crotamiton.
The mechanism of action of Crotamiton is not fully elucidated but it is known to be toxic to the scabies mite, Sarcoptes scabiei.[6][16] Its antipruritic effect is thought to arise from a counter-irritation mechanism.[6]
Role in Biochemical Pathways: Crotonyl-CoA
In biochemistry, the derivative crotonyl-CoA is an important intermediate in the metabolism of fatty acids and certain amino acids, including lysine (B10760008) and tryptophan.[17][18] It is involved in the β-oxidation pathway and can be converted to other key metabolic intermediates.
The metabolic fate of crotonyl-CoA is complex and central to cellular energy production. For instance, in the crotonyl-CoA/ethylmalonyl-CoA/hydroxybutyryl-CoA (CETCH) cycle, crotonyl-CoA is carboxylated and further metabolized.
Caption: Simplified metabolic pathway of Crotonyl-CoA.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[15] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water, and immediate medical attention should be sought.
Conclusion
This compound and its derivatives are indispensable tools in the arsenal (B13267) of the modern organic chemist. Their rich and varied reactivity provides access to a wide array of valuable molecules, from pharmaceuticals like Crotamiton to important polymeric materials. A comprehensive understanding of their synthesis, properties, and reaction scope, as detailed in this guide, is essential for leveraging their full potential in research and industrial applications. The provided experimental protocols and mechanistic diagrams serve as a practical resource for scientists engaged in the synthesis and development of novel chemical entities.
References
- 1. Human Metabolome Database: Showing metabocard for Ethyl crotonate (HMDB0039581) [hmdb.ca]
- 2. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 3. Ethyl crotonate | 623-70-1 [chemicalbook.com]
- 4. Ethyl crotonate CAS#: 623-70-1 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(623-68-7) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
- 10. echemi.com [echemi.com]
- 11. science-revision.co.uk [science-revision.co.uk]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. 傅-克酰基化反应 [sigmaaldrich.com]
- 14. How is Crotonic acid produced?_Chemicalbook [chemicalbook.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Crotamiton - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Human Metabolome Database: Showing metabocard for Crotonoyl-CoA (HMDB0002009) [hmdb.ca]
- 18. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
IUPAC name for crotonic anhydride
An In-depth Technical Guide to But-2-enoic Anhydride (B1165640) (Crotonic Anhydride)
This technical guide provides a comprehensive overview of but-2-enoic anhydride, commonly known as this compound, tailored for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format.
The IUPAC name for this compound is but-2-enoyl but-2-enoate .[] For the trans isomer, the systematic name is [(E)-but-2-enoyl] (E)-but-2-enoate.[2] It is also widely known by several synonyms, including 2-butenoic anhydride and crotonic acid anhydride.[][2] This compound is a key intermediate in various organic syntheses.[3]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | but-2-enoyl but-2-enoate[] |
| Synonyms | 2-Butenoic acid, 1,1'-anhydride; 2-Butenoic acid, anhydride; 2-Butenoic anhydride; Crotonic acid anhydride; NSC 97397[] |
| CAS Number | 623-68-7[][2][4][5] |
| Molecular Formula | C₈H₁₀O₃[][2][4] |
| Molecular Weight | 154.16 g/mol [][6] |
| Boiling Point | 246-250 °C[][6] |
| Melting Point | -20 °C (for mixture of isomers)[6] |
| Density | 1.04 g/cm³ at 20 °C[6] |
| Refractive Index (n20/D) | 1.473[4][5] |
| Vapor Pressure | 1 hPa at 25 °C[6] |
| Flash Point | 113 °C[6] |
| Autoignition Temperature | 290 °C[6] |
Synthesis of this compound
This compound can be synthesized through several methods. The most common industrial preparations involve the dehydration of crotonic acid, often using acetic anhydride.[7][8][9] Another documented method is the reaction of crotonyl chloride with sodium crotonate.[7]
Experimental Protocol: Dehydration of Crotonic Acid with Acetic Anhydride
This protocol is based on the principles outlined in patents for the manufacture of this compound.[9][10]
Objective: To synthesize this compound by reacting crotonic acid with acetic anhydride, with continuous removal of the acetic acid byproduct.
Materials:
-
Crotonic acid
-
Acetic anhydride
-
Inert organic liquid diluent (e.g., heptane, toluene)[9][10]
-
Polymerization inhibitor (e.g., hydroquinone)[9]
Equipment:
-
Reaction vessel equipped with a fractionating column, a heating mantle, a condenser, and a collection flask.
-
Vacuum pump (optional, for reduced pressure distillation)
Procedure:
-
Charge the reaction vessel with acetic anhydride.
-
Heat the acetic anhydride to its boiling point under atmospheric or reduced pressure.[9][10]
-
Prepare a solution of crotonic acid dissolved in an inert diluent (e.g., heptane). A polymerization inhibitor like hydroquinone (B1673460) may be added to this solution.[9]
-
Continuously introduce the crotonic acid solution into the vapor of the boiling acetic anhydride within the fractionating column.[10]
-
The reaction produces this compound and acetic acid. The acetic acid, along with the inert diluent, is continuously removed as a vaporous azeotropic mixture from the top of the column.[9][10]
-
The liquid residue, containing this compound, unreacted crotonic acid, and excess acetic anhydride, is collected at the base of the column.[10]
-
The collected mixture is then subjected to fractional distillation to separate the pure this compound from the other components.[10] The unreacted starting materials can be recycled.[10]
Applications in Research and Development
This compound is a versatile reagent with significant applications in the pharmaceutical, polymer, and dye industries.[3][4][11]
-
Organic Synthesis: It serves as a crucial intermediate for producing more complex molecules, including esters and amides, due to its reactive anhydride group.[3][12]
-
Pharmaceutical Industry: It is a vital building block for the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates.[3] For instance, it has been used in the preparation of antimicrobial drugs and sulfonamides.[4][11]
-
Polymer and Material Science: this compound is used in the development of polymers and resins.[3] Its ability to be incorporated into polymer chains allows for the modification of material properties such as durability and flexibility.[3]
-
Dye Industry: It is utilized as an intermediate for fur dyes and reactive dyes.[4][11]
-
Other Industrial Uses: It also finds application in the manufacturing of cosmetics, rubber antioxidants, and as an epoxy resin curing agent.[4]
Signaling Pathways and Logical Relationships
While this compound itself is not typically involved in biological signaling pathways, its role as a synthetic intermediate is crucial for creating molecules that are. The following diagram illustrates a generalized workflow for the synthesis of a target molecule, such as a pharmaceutical compound, using this compound.
Caption: Synthetic workflow from starting materials to a final product using this compound.
Safety and Handling
This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2][12] It is moderately toxic if ingested and is a skin irritant.[4] When heated to decomposition, it emits acrid smoke and irritating fumes.[4] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 2. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 623-68-7 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]
- 7. chemcess.com [chemcess.com]
- 8. Crotonic acid - Wikipedia [en.wikipedia.org]
- 9. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 10. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 11. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, this compound, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]
- 12. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]
An In-depth Technical Guide on the Thermodynamic Properties of Crotonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of crotonic anhydride (B1165640). Due to a lack of experimentally determined thermodynamic data in the current body of scientific literature, this document focuses on providing estimated values derived from established computational methods, alongside fundamental physical properties obtained from available chemical data sources. Detailed, generalized experimental protocols for determining these properties are also presented to guide future research. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who require an understanding of the thermodynamic behavior of crotonic anhydride for process design, reaction modeling, and safety assessments.
Introduction
This compound ((CH₃CH=CHCO)₂O), also known as 2-butenoic anhydride, is an organic compound that serves as a reactive intermediate in various chemical syntheses. Its bifunctional nature, containing both an anhydride and a carbon-carbon double bond, makes it a versatile building block in the production of polymers, pharmaceuticals, and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for the optimization of reaction conditions, purification processes, and for ensuring the safe handling and storage of this reactive chemical.
This guide summarizes the available physical properties of this compound and provides estimated thermodynamic data based on reliable computational models. Furthermore, it outlines standard experimental methodologies that can be employed to determine these properties empirically.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃ | [1][2] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| CAS Number | 623-68-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 248 - 250 °C | [1][4] |
| Density | 1.04 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 1 hPa at 25 °C | [1] |
| Flash Point | 113 °C | [1] |
| Autoignition Temperature | 290 °C | [1] |
Estimated Thermodynamic Properties
Table 2: Estimated Thermodynamic Properties of this compound
| Property | Estimated Value | Unit | Method |
| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | -435.5 | kJ/mol | Joback Method |
| Standard Molar Entropy (Ideal Gas, 298.15 K) | 433.8 | J/(mol·K) | Joback Method |
| Heat Capacity (Ideal Gas, Cp) at 298.15 K | 205.4 | J/(mol·K) | Joback Method |
| Heat of Vaporization at Normal Boiling Point | 52.7 | kJ/mol | Joback Method |
Disclaimer: The values presented in Table 2 are estimations and should be used with an understanding of the inherent limitations of group contribution methods. Experimental verification is highly recommended for critical applications.
For context, the experimentally determined standard enthalpy of formation for a similar, albeit simpler, anhydride, acetic anhydride (C₄H₆O₃), is approximately -625.0 kJ/mol for the liquid phase[4]. Maleic anhydride (C₄H₂O₃), an unsaturated cyclic anhydride, has a standard enthalpy of formation of -470.41 kJ/mol in the solid state[1]. These values, while not directly comparable due to differences in structure and phase, provide a general thermodynamic context for carboxylic anhydrides.
Experimental Protocols for Thermodynamic Characterization
To facilitate future experimental determination of the thermodynamic properties of this compound, this section outlines generalized protocols for key analytical techniques.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the combustion bomb. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.
-
Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, allowing for the correct energy corrections for the formation of aqueous nitric acid. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision over time until thermal equilibrium is re-established.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining heat capacity and the enthalpy of phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a cooling ramp, an isothermal hold, and a heating ramp at a controlled rate (e.g., 10 °C/min).
-
Heat Capacity Measurement: The heat flow is measured during the heating ramp. The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.
-
Phase Transition Analysis: The melting point is identified as the onset temperature of the melting endotherm. The enthalpy of fusion is determined by integrating the area of the melting peak.
Vapor Pressure Measurement
The temperature dependence of vapor pressure is essential for determining the enthalpy of vaporization. Several methods can be employed, including the static method, the boiling point method (ebulliometry), or the Knudsen effusion method for low vapor pressures.
Methodology (Static Method):
-
Apparatus Setup: A sample of this compound is placed in a thermostated vessel connected to a pressure measuring device (e.g., a capacitance manometer). The system is evacuated to remove air and other volatile impurities.
-
Measurement: The sample is heated to a series of precisely controlled temperatures. At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.
-
Data Analysis: The enthalpy of vaporization (ΔHvap) can be determined from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Conclusion
This technical guide has provided a summary of the available physical properties and estimated thermodynamic data for this compound. While experimental data for key thermodynamic parameters such as the standard enthalpy of formation, standard molar entropy, and heat capacity are currently lacking in the literature, the computational estimates presented here offer a valuable starting point for researchers. The detailed, generalized experimental protocols are intended to encourage and guide future work to determine these properties empirically, which will be invaluable for the chemical, pharmaceutical, and materials science communities. Accurate thermodynamic data will ultimately enable more efficient and safer design and optimization of processes involving this compound.
References
Crotonic Anhydride: A Comprehensive Health and Safety Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical health and safety information for crotonic anhydride (B1165640), a reactive chemical intermediate used in various synthetic processes within the pharmaceutical and chemical industries. Due to its hazardous nature, a thorough understanding of its properties and associated risks is paramount for safe handling and use in a laboratory setting. This document outlines the toxicological profile, physicochemical properties, exposure control measures, and emergency procedures related to crotonic anhydride.
Physicochemical and Toxicological Properties
A summary of the key quantitative data for this compound is presented in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 623-68-7 | [1][2] |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 250 °C | [1] |
| Melting Point | -20 °C | [1] |
| Flash Point | 113 °C (Closed Cup) | [1] |
| Density | 1.04 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 1 hPa at 25 °C | [3] |
| Solubility | Soluble in ether | [1] |
| Autoignition Temperature | 290 °C | [4] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Source |
| LD₅₀ (Lethal Dose, 50%) | 2830 mg/kg | Rat | Oral | [1] |
| LD₅₀ (Lethal Dose, 50%) | 2061 mg/kg | Rabbit | Oral | [4] |
Table 3: GHS Hazard and Precautionary Information
| Classification | Code | Statement | Source |
| Hazard Class | Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Hazard Class | Corrosive to Metals | H290 | May be corrosive to metals. |
| Precautionary Statement | Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| Precautionary Statement | Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary Statement | Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Precautionary Statement | Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary Statement | Response | P310 | Immediately call a POISON CENTER or doctor. |
| Precautionary Statement | Storage | P405 | Store locked up. |
| Precautionary Statement | Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Hazard Identification and Corrosive Mechanism
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also corrosive to metals.[1] The primary hazard lies in its reactivity, particularly with moisture.
Mechanism of Corrosive Action
While specific signaling pathways for this compound-induced cellular damage are not extensively documented, the corrosive action of acid anhydrides is generally understood to proceed via two primary mechanisms:
-
Hydrolysis to Carboxylic Acid: Upon contact with water, such as the moisture present on skin, in the eyes, or in the respiratory tract, this compound hydrolyzes to form two equivalents of crotonic acid. This reaction is exothermic, releasing heat and contributing to the thermal component of the chemical burn. The resulting crotonic acid, being a corrosive substance itself, denatures proteins and causes coagulative necrosis of the tissue.[2]
-
Acylation of Biomolecules: The anhydride functional group is a potent acylating agent. It can react with nucleophilic groups (such as amine and hydroxyl groups) present in proteins and other biological macromolecules. This acylation can disrupt the structure and function of enzymes and structural proteins, leading to cell death and tissue damage.
Occupational Exposure and Control
Exposure Limits
It is important to note that there are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound.[1] This absence of defined limits underscores the need for stringent engineering controls and personal protective equipment to minimize any potential for exposure.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood with good airflow.[5]
-
Enclosure: For processes with a higher potential for aerosol generation, the use of glove boxes or other enclosed systems is recommended.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[5]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., butyl rubber, Viton®) should be worn. Always inspect gloves for integrity before use.
-
Protective Clothing: A lab coat, chemical-resistant apron, and closed-toe shoes are required. For larger quantities or tasks with a high splash potential, a chemical-resistant suit may be necessary.[5]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations at a minimum, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5]
Experimental Protocols: Acute Oral Toxicity (LD₅₀)
The reported oral LD₅₀ value for this compound in rats (2830 mg/kg) was likely determined using a standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The most common guidelines for acute oral toxicity testing are OECD TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure). A generalized methodology based on these guidelines is described below.
Principle of the Test
The substance is administered orally to a group of experimental animals at a specific dose level. The animals are then observed for a defined period for signs of toxicity and mortality. The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the test animals.
Methodology
-
Test Animals: Young, healthy adult rats of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: this compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil) to the desired concentration.
-
Administration: A single dose is administered to each animal by gavage using a stomach tube.
-
Observation Period: Animals are observed for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.
-
Necropsy: All animals (those that die during the test and the survivors at the end of the observation period) are subjected to a gross necropsy.
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD₅₀ is calculated using appropriate statistical methods.
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe laboratory use.
First Aid Measures
Immediate action is critical in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures
-
Small Spills: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with an inert, dry material and collect for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[5] Keep away from sources of ignition. Store in a corrosive-resistant container.[1]
-
Disposal: Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations. Do not allow the product to enter drains or waterways.[1]
Conclusion
This compound is a valuable chemical reagent that poses significant health and safety risks if not handled properly. Its corrosive nature necessitates strict adherence to engineering controls, the use of appropriate personal protective equipment, and a comprehensive understanding of emergency procedures. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 2. Rare chemical burns: Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Historical Synthesis of Crotonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the preparation of crotonic anhydride (B1165640), a valuable reagent in organic synthesis. The document provides a detailed examination of the core chemical principles and experimental protocols from foundational chemical literature. Quantitative data has been summarized for comparative analysis, and experimental workflows are visualized to elucidate the logical relationships within each synthetic pathway.
Synthesis via Dehydration of Crotonic Acid with Acetic Anhydride
One of the most prevalent historical methods for synthesizing crotonic anhydride involves the reaction of crotonic acid with acetic anhydride. The core principle of this method is to shift the reaction equilibrium towards the product by continuously removing the acetic acid byproduct. Two primary techniques were employed to achieve this: distillation under reduced pressure and azeotropic distillation.[1]
Experimental Protocols
Method A: Reduced Pressure Distillation [1]
This procedure was designed to facilitate the removal of acetic acid as it forms, driving the reaction to completion at a temperature below 100°C to minimize polymerization of the unsaturated anhydride.
-
Apparatus: A distillation apparatus equipped with a reaction flask, a fractionating column, a condenser, and a receiving flask suitable for vacuum distillation.
-
Procedure:
-
A mixture of crotonic acid and a slight excess of acetic anhydride is placed in the reaction flask.
-
A polymerization inhibitor, such as hydroquinone, is added to the reaction mixture.
-
The apparatus is subjected to a reduced pressure (e.g., 100 mm Hg).
-
The reaction mixture is heated to a temperature below 100°C.
-
Acetic acid, having a lower boiling point under reduced pressure, is continuously distilled off and collected in the receiving flask.
-
Upon completion of the reaction, indicated by the cessation of acetic acid distillation, the remaining crude this compound is purified by fractional distillation under vacuum.
-
Method B: Azeotropic Distillation [2]
This method utilizes an inert organic solvent that forms an azeotrope with acetic acid, allowing for its removal at a lower temperature than its normal boiling point.
-
Apparatus: A reaction flask fitted with a fractionating column, a condenser, and a Dean-Stark trap or similar azeotropic distillation head.
-
Procedure:
-
Acetic anhydride is heated to its boiling point in the base of a fractionating column.
-
A solution of crotonic acid in an inert organic diluent (e.g., benzene, toluene, or heptane) is continuously introduced into the vapor of the boiling acetic anhydride, typically between one-quarter and one-half the length of the column from the base.[2] A polymerization inhibitor may also be added.[1]
-
The acetic acid formed in the reaction forms an azeotrope with the diluent and is continuously removed from the top of the column.
-
The azeotropic mixture is collected, and the acetic acid can be separated by extraction with water. The dried diluent can be recycled.
-
A liquid residue comprising this compound, unreacted crotonic acid, and excess acetic anhydride is withdrawn from the base of the column.
-
This mixture is then subjected to fractional distillation to isolate the pure this compound.
-
Quantitative Data
| Parameter | Method A (Reduced Pressure) | Method B (Azeotropic Distillation) |
| Reactants | Crotonic Acid, Acetic Anhydride | Crotonic Acid, Acetic Anhydride |
| Solvent/Diluent | None | Benzene, Toluene, or Heptane[2] |
| Key Condition | Reduced Pressure (e.g., 100 mm Hg)[1] | Azeotropic removal of acetic acid |
| Temperature | Below 100°C[1] | Boiling point of the azeotrope |
| Additive | Polymerization Inhibitor (e.g., Hydroquinone)[1] | Polymerization Inhibitor (optional) |
Workflow Diagram
Caption: Synthesis of this compound via Dehydration.
Synthesis from Crotonyl Chloride and Sodium Crotonate
A classical method for the preparation of symmetrical anhydrides involves the reaction of an acyl chloride with the salt of the corresponding carboxylic acid. This nucleophilic acyl substitution reaction was a fundamental technique in early organic synthesis.
Experimental Protocols
This two-step process begins with the synthesis of crotonyl chloride, followed by its reaction with sodium crotonate.
Step 1: Preparation of Crotonyl Chloride
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Procedure:
-
Crotonic acid is placed in the reaction flask.
-
Thionyl chloride is added dropwise to the crotonic acid.
-
The mixture is stirred at room temperature until the initial vigorous evolution of hydrogen chloride and sulfur dioxide subsides.
-
The reaction mixture is then gently heated to reflux until the gas evolution ceases.
-
The excess thionyl chloride is removed by distillation at atmospheric pressure.
-
The crude crotonyl chloride is then purified by fractional distillation.
-
Step 2: Preparation of this compound
-
Apparatus: A round-bottom flask with a reflux condenser.
-
Procedure:
-
Sodium crotonate (prepared by neutralizing crotonic acid with a sodium base like sodium hydroxide (B78521) or sodium carbonate and drying the resulting salt) is suspended in an inert solvent (e.g., dry ether or benzene).
-
Crotonyl chloride is added to the suspension.
-
The mixture is heated to reflux with stirring for several hours.
-
After cooling, the precipitated sodium chloride is removed by filtration.
-
The solvent is removed from the filtrate by distillation.
-
The remaining crude this compound is purified by vacuum distillation.
-
Quantitative Data
| Step | Reactants | Reagents/Solvents | Typical Yield | Key Conditions |
| 1. Crotonyl Chloride Synthesis | Crotonic Acid | Thionyl Chloride | ~72% | Reflux |
| 2. This compound Synthesis | Crotonyl Chloride, Sodium Crotonate | Inert Solvent (e.g., Ether, Benzene) | Not specified in historical sources | Reflux |
Signaling Pathway Diagram
Caption: Two-step synthesis of this compound.
Synthesis via Ketene (B1206846) Intermediate
The reaction of ketene with carboxylic acids provides another historical route to acid anhydrides. This method proceeds through the formation of a mixed anhydride, which upon heating, disproportionates to the desired symmetrical anhydride and acetic anhydride.
Experimental Protocol
This protocol is adapted from the general method described for the synthesis of other aliphatic anhydrides using ketene.[3]
-
Apparatus: A gas-washing bottle for the reaction, an apparatus for the generation of ketene (e.g., by pyrolysis of acetone), and a distillation setup.
-
Procedure:
-
Crotonic acid is placed in a gas-washing bottle, which is cooled in an ice bath.
-
A stream of ketene gas is passed through the crotonic acid. The reaction is typically exothermic.
-
The addition of ketene is continued until the desired amount (approximately 0.5 to 0.55 moles per mole of carboxylic acid) has been absorbed.[3]
-
The resulting mixture, containing the mixed aceto-crotonic anhydride, is transferred to a distillation apparatus.
-
The mixture is heated to induce disproportionation. Acetic anhydride, being more volatile, is distilled off.
-
The remaining crude this compound is then purified by fractional distillation under reduced pressure.
-
Quantitative Data
| Parameter | Value |
| Reactants | Crotonic Acid, Ketene |
| Intermediate | Aceto-crotonic mixed anhydride |
| Key Steps | Ketene addition, Thermal disproportionation |
| Reference Yield (n-Caproic Anhydride) | 80-87%[3] |
Logical Relationship Diagram
References
Methodological & Application
Application Notes and Protocols for the Use of Crotonic Anhydride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of crotonic anhydride (B1165640) and its derivatives in polymer synthesis. This document includes detailed experimental protocols, quantitative data, and diagrams to illustrate key processes for researchers in polymer chemistry, materials science, and drug development.
Introduction
Crotonic anhydride is a versatile monomer and chemical intermediate used in the synthesis of various polymers.[1][2] Its anhydride functionality and unsaturated double bond allow it to participate in a range of polymerization reactions, including free-radical and condensation polymerization.[1][3] Copolymers derived from this compound and its acid or ester forms have found applications in coatings, adhesives, and biomedical fields due to their tunable properties.[4][5][6] For instance, copolymers of crotonic acid and vinyl acetate (B1210297) are utilized in pharmaceutical formulations to control drug release.[4]
Key Applications in Polymer Synthesis
This compound and its derivatives are valuable in several areas of polymer synthesis:
-
Copolymerization: this compound and its corresponding acid and esters readily copolymerize with a variety of vinyl monomers, such as vinyl acetate and styrene (B11656).[4][7] This allows for the incorporation of carboxyl groups along the polymer backbone, which can enhance properties like adhesion, solubility, and reactivity for further modification.
-
Thermosetting Resins: The anhydride group can react with diols or epoxides to form crosslinked polyester (B1180765) or epoxy resins, respectively. These materials are known for their high thermal stability and mechanical strength.
-
Biodegradable Polymers: The ester linkages formed from the anhydride group can be susceptible to hydrolysis, making this compound a potential building block for creating biodegradable polymers for biomedical applications.[5]
-
Surface Coatings and Adhesives: Polymers containing crotonic acid moieties, derived from the anhydride, exhibit excellent adhesion to various substrates, making them suitable for use in coatings and adhesives.[4][6]
Experimental Protocols
While specific reaction conditions can vary based on the desired polymer properties and comonomers used, the following section provides detailed protocols for common polymerization methods involving this compound derivatives.
Protocol 1: Free-Radical Copolymerization of this compound with a Vinyl Monomer (General Procedure)
This protocol describes a general method for the free-radical copolymerization of this compound with a vinyl monomer, such as styrene or vinyl acetate, in solution.
Materials:
-
This compound
-
Vinyl Monomer (e.g., Styrene, Vinyl Acetate)
-
Solvent (e.g., Toluene, Dioxane)
-
Free-Radical Initiator (e.g., Benzoyl Peroxide, AIBN)
-
Nitrogen gas supply
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle or oil bath
-
Precipitating solvent (e.g., Methanol (B129727), Hexane)
Procedure:
-
Reactor Setup: Assemble a clean, dry reaction flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet/outlet.
-
Purging: Purge the reaction flask with dry nitrogen for 15-20 minutes to remove any oxygen, which can inhibit free-radical polymerization.[8]
-
Charging Reactants: Under a nitrogen atmosphere, charge the reaction flask with the desired amounts of this compound, the comonomer, and the solvent.
-
Initiator Addition: In a separate container, dissolve the free-radical initiator in a small amount of the solvent. Add the initiator solution to the reaction flask.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) with continuous stirring under a nitrogen blanket. The reaction time can range from a few hours to 24 hours, depending on the desired conversion.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as gravimetry (by precipitating and weighing the polymer from aliquots) or spectroscopy (e.g., by observing the disappearance of the vinyl proton signals in ¹H NMR).
-
Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol for polystyrene copolymers).
-
Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer for its composition, molecular weight, and thermal properties using techniques such as FTIR, NMR, GPC, and DSC.
Experimental Workflow for Free-Radical Polymerization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. US2795573A - Suspension polymerization of vinyl acetate and crotonic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Crotonic Anhydride: A Versatile Reagent in Organic Synthesis
Introduction
Crotonic anhydride (B1165640) ((CH₃CH=CHCO)₂O), a reactive and versatile chemical intermediate, plays a significant role in a variety of organic transformations. Its α,β-unsaturated carbonyl system and the presence of a good leaving group (crotonate) make it a valuable reagent for introducing the crotonyl group into various molecules. This document provides detailed application notes and protocols for the use of crotonic anhydride in key organic reactions, aimed at researchers, scientists, and professionals in drug development.
Key Applications of this compound
This compound is widely employed in several classes of organic reactions, including:
-
Esterification: The reaction of this compound with alcohols provides a straightforward method for the synthesis of crotonate esters, which are valuable intermediates in the synthesis of pharmaceuticals and polymers.
-
Amidation: Amines readily react with this compound to form crotonamides, which are precursors to various biologically active molecules and functional materials.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic compounds, leading to the formation of α,β-unsaturated ketones.
-
Polymer Synthesis: this compound, or its derivatives like crotonic acid, can be used as a monomer or comonomer in polymerization reactions to introduce unsaturation into the polymer backbone, allowing for further modifications.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the aforementioned applications, along with relevant quantitative data and spectroscopic characterization.
Esterification: Synthesis of Ethyl Crotonate
This protocol describes the synthesis of ethyl crotonate via the acylation of ethanol (B145695) with this compound, catalyzed by pyridine (B92270).
Experimental Protocol:
-
To a stirred solution of ethanol (1.15 g, 25 mmol) and pyridine (2.17 g, 27.5 mmol) in 25 mL of dichloromethane (B109758) (DCM) at 0 °C, add this compound (3.85 g, 25 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 20 mL of water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford ethyl crotonate.
Quantitative Data:
| Product | Yield (%) | Boiling Point (°C) |
| Ethyl Crotonate | 85 | 138-140 |
Spectroscopic Data for Ethyl Crotonate: [1][2][3][4][5]
-
¹H NMR (CDCl₃, 400 MHz): δ 6.97 (dq, 1H, J = 15.6, 6.9 Hz), 5.82 (dq, 1H, J = 15.6, 1.7 Hz), 4.19 (q, 2H, J = 7.1 Hz), 1.88 (dd, 3H, J = 6.9, 1.7 Hz), 1.28 (t, 3H, J = 7.1 Hz).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 144.7, 122.9, 60.2, 18.0, 14.3.
-
FTIR (neat, cm⁻¹): 2982, 1721 (C=O), 1658 (C=C), 1269, 1178, 1042.
Reaction Workflow:
Amidation: Synthesis of N-Benzylcrotonamide
This protocol details the synthesis of N-benzylcrotonamide from the reaction of this compound with benzylamine (B48309).
Experimental Protocol:
-
In a round-bottom flask, dissolve benzylamine (2.68 g, 25 mmol) in 30 mL of tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (3.85 g, 25 mmol) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate (B1210297) and wash with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-benzylcrotonamide.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| N-Benzylcrotonamide | 92 | 114-116 |
Spectroscopic Data for N-Benzylcrotonamide:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38 – 7.26 (m, 5H), 6.95 (dq, 1H, J = 15.2, 6.9 Hz), 6.10 (br s, 1H), 5.86 (dq, 1H, J = 15.2, 1.6 Hz), 4.51 (d, 2H, J = 5.7 Hz), 1.88 (dd, 3H, J = 6.9, 1.6 Hz).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 142.0, 138.3, 128.8, 127.9, 127.6, 122.3, 43.9, 17.9.
-
FTIR (KBr, cm⁻¹): 3285 (N-H), 3065, 2920, 1655 (C=O, Amide I), 1625 (C=C), 1545 (N-H bend, Amide II).[6][7]
Reaction Workflow:
Friedel-Crafts Acylation: Synthesis of (E)-1-(p-tolyl)but-2-en-1-one
This protocol describes the Friedel-Crafts acylation of toluene (B28343) with this compound using aluminum chloride as the Lewis acid catalyst.[8][9][10][11][12]
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (4.0 g, 30 mmol) in 30 mL of dry dichloromethane (DCM) at 0 °C, add this compound (3.85 g, 25 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
Add a solution of toluene (2.30 g, 25 mmol) in 10 mL of dry DCM dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with stirring.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 9:1).
Quantitative Data:
| Product | Yield (%) | Physical State |
| (E)-1-(p-tolyl)but-2-en-1-one | 75 | Pale yellow oil |
Spectroscopic Data for (E)-1-(p-tolyl)but-2-en-1-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, 2H, J = 8.2 Hz), 7.25 (d, 2H, J = 8.0 Hz), 7.08 (dq, 1H, J = 15.4, 6.9 Hz), 6.90 (dq, 1H, J = 15.4, 1.7 Hz), 2.42 (s, 3H), 1.98 (dd, 3H, J = 6.9, 1.7 Hz).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.2, 143.8, 143.2, 135.0, 129.4, 128.7, 128.5, 21.6, 18.5.
-
FTIR (neat, cm⁻¹): 3030, 2925, 1665 (C=O, conjugated), 1608 (C=C), 1298, 815.
Reaction Pathway:
Polymer Synthesis: Copolymerization of Vinyl Acetate and Crotonic Acid
This protocol outlines the suspension polymerization of vinyl acetate with crotonic acid to form a copolymer. Although this protocol uses crotonic acid, it is a key derivative of this compound and demonstrates its utility in polymer science.[8]
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, prepare an aqueous solution by dissolving a water-soluble heteropolymer of vinyl acetate, maleic anhydride, and methyl acid maleate (B1232345) (1 part) in water (400 parts).
-
Heat the aqueous solution to 66-67 °C with stirring under a nitrogen atmosphere.
-
Prepare a monomer mixture of vinyl acetate (259 parts), crotonic acid (8.1 parts), and benzoyl peroxide (1.7 parts).
-
Add the monomer mixture gradually to the heated aqueous solution over a period of 4 hours with continuous stirring.
-
Maintain the reaction temperature at 66-67 °C throughout the addition.
-
After the addition is complete, continue stirring for another 2 hours to ensure complete polymerization.
-
Cool the reaction mixture and collect the copolymer beads by filtration.
-
Wash the beads with water to remove any unreacted monomers and initiator.
-
Dry the copolymer beads in a vacuum oven at 50 °C.
Quantitative Data:
| Monomer Ratio (Vinyl Acetate:Crotonic Acid) | Polymerization Time (h) | Conversion (%) |
| 97:3 (by weight) | 6 | >95 |
Polymer Characterization:
-
FTIR (KBr, cm⁻¹): The spectrum will show characteristic peaks for the vinyl acetate monomer unit (C=O stretch around 1735 cm⁻¹, C-O stretch around 1240 cm⁻¹) and the crotonic acid monomer unit (broad O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹).
-
¹H NMR (CDCl₃): The spectrum will show broad signals corresponding to the polymer backbone, with characteristic peaks for the acetate methyl group of vinyl acetate and the methyl and vinyl protons of the crotonic acid unit.
Polymerization Workflow:
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, enabling the efficient formation of esters, amides, and carbon-carbon bonds. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. The α,β-unsaturated nature of the crotonyl group introduced by this reagent provides a handle for further functionalization, making it a powerful tool in the construction of complex molecules.
References
- 1. magritek.com [magritek.com]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. news-medical.net [news-medical.net]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Acylation with Crotonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation with crotonic anhydride (B1165640) is a chemical reaction that introduces a crotonyl group into a molecule, typically by reacting with nucleophiles such as amines and alcohols. The resulting crotonylated molecules have significant applications in various fields, particularly in the study of post-translational modifications (PTMs) and drug development. Lysine (B10760008) crotonylation is a recently discovered PTM that plays a crucial role in regulating gene expression and cellular signaling pathways.[1][2] Understanding the mechanisms of crotonylation and developing tools to study these processes are of high interest in biomedical research. These application notes provide a detailed experimental protocol for the acylation of a primary amine with crotonic anhydride, along with relevant biological context and characterization data.
Biological Significance of Protein Crotonylation
Protein crotonylation, particularly on lysine residues, is an important post-translational modification involved in a variety of cellular processes.[2][3] This modification is dynamically regulated by enzymes known as "writers" (crotonyltransferases, e.g., p300/CBP), "erasers" (decrotonylases, e.g., HDACs, SIRTs), and recognized by "readers" (e.g., YEATS domain proteins).[2] Dysregulation of protein crotonylation has been implicated in several diseases, including cancer, making the enzymes involved potential therapeutic targets.[4]
Signaling Pathway of Protein Crotonylation
The following diagram illustrates the key components and processes involved in the regulation of protein lysine crotonylation.
Experimental Protocol: Acylation of Aniline (B41778) with this compound
This protocol details the synthesis of N-crotonylaniline as a representative example of the acylation of a primary amine using this compound.
Materials
-
Aniline
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of this compound: Cool the solution in an ice bath. Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it dropwise to the aniline solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-crotonylaniline.
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Aniline | 1.0 eq | Starting material. |
| This compound | 1.1 eq | Acylating agent. |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 eq | Catalyst. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling followed by reaction at ambient temperature. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
| Expected Yield | 80-90% | Based on analogous acylation reactions. |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of a crotonylated compound.
Characterization of N-crotonylaniline
The successful synthesis of N-crotonylaniline can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~7.5-7.0 (m, 5H, Ar-H), ~7.0-6.8 (m, 1H, -CH=CH-CO-), ~5.9-5.7 (d, 1H, -CH=CH-CO-), ~1.9 (d, 3H, CH₃-CH=).
-
¹³C NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~164 (C=O), ~142 (-CH=), ~138 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~122 (=CH-CO-), ~120 (Ar-CH), ~18 (CH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3100-3000 | C-H stretch (aromatic and vinyl) |
| ~1660 | C=O stretch (amide I) |
| ~1600 | C=C stretch (aromatic) |
| ~1540 | N-H bend (amide II) |
Mass Spectrometry (MS)
-
Expected [M+H]⁺: For C₁₀H₁₁NO, the expected exact mass for the protonated molecule is approximately 162.0919 m/z.
By following this protocol and utilizing the provided characterization data, researchers can successfully synthesize and verify crotonylated compounds for their studies in drug development and chemical biology.
References
- 1. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 2. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application of Crotonic Anhydride in the Synthesis of the Fungicide Dinocap
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crotonic anhydride (B1165640), a reactive derivative of crotonic acid, serves as a versatile reagent in organic synthesis. While its applications are broad, this document focuses on its specific use in the synthesis of agrochemicals, with a detailed examination of the fungicide Dinocap. Dinocap is a contact fungicide and acaricide used to control powdery mildew on various crops. It is a mixture of isomers, primarily the crotonate esters of 2,4-dinitro-6-octylphenol (B12665394) and 2,6-dinitro-4-octylphenol. The synthesis of Dinocap provides a clear example of the application of a crotonic acid derivative in the agrochemical industry.
Synthesis of Dinocap
The synthesis of Dinocap involves the esterification of a dinitrooctylphenol precursor with a crotonylating agent. While crotonyl chloride can be used, crotonic anhydride presents a viable alternative for the introduction of the crotonate moiety.
Reaction Scheme
The overall reaction for the synthesis of the main active isomer of Dinocap, 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate, is depicted below. The synthesis begins with the nitration of 2-(1-methylheptyl)phenol to yield 2,4-dinitro-6-(1-methylheptyl)phenol (B1230248). This intermediate is then esterified using this compound.
Caption: Synthesis pathway of Dinocap.
Experimental Protocol: Synthesis of 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate using this compound
This protocol describes the esterification of 2,4-dinitro-6-(1-methylheptyl)phenol with this compound.
Materials:
-
2,4-dinitro-6-(1-methylheptyl)phenol
-
This compound
-
Pyridine (B92270) (or another suitable base catalyst)
-
Toluene (or another suitable inert solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitro-6-(1-methylheptyl)phenol (1 equivalent) in toluene.
-
Add this compound (1.1 equivalents) to the solution.
-
Slowly add pyridine (1.2 equivalents) to the reaction mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to yield pure 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.
Quantitative Data
The following table summarizes typical data for the synthesis of Dinocap. Please note that specific yields and optimal conditions may vary based on the scale of the reaction and the purity of the reagents.
| Parameter | Value |
| Reactants | |
| 2,4-dinitro-6-(1-methylheptyl)phenol | 1 equivalent |
| This compound | 1.1 equivalents |
| Pyridine | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 4-6 hours |
| Product Characteristics | |
| Product Name | 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate |
| Appearance | Dark, oily liquid[1] |
| Molecular Formula | C₁₈H₂₄N₂O₆ |
| Molecular Weight | 364.39 g/mol |
| Yield | |
| Typical Yield | 80-90% (after purification) |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Workflow for Dinocap Synthesis.
Conclusion
The synthesis of the fungicide Dinocap serves as a practical example of the application of this compound in the agrochemical field. The esterification reaction, facilitated by a base catalyst, efficiently produces the desired crotonate ester. This process highlights the utility of this compound as a reactive intermediate for the introduction of the crotonyl group in the synthesis of complex organic molecules for agricultural applications. Further research into other potential applications of this compound in the development of novel pesticides is warranted.
References
Application Notes and Protocols: Mechanism of Crotonic Anhydride Reactions with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonic anhydride (B1165640) is a reactive organic compound utilized in the synthesis of various chemical entities, including polymers and pharmaceutical intermediates. Its reaction with alcohols provides a direct route to crotonate esters, which are valuable building blocks in organic synthesis. This document provides a detailed overview of the mechanism of crotonic anhydride reactions with alcohols, experimental protocols for the synthesis of crotonate esters, and methods for their characterization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a crotonate ester and a molecule of crotonic acid as a byproduct.
The overall reaction can be represented as:
(CH₃CH=CHCO)₂O + R-OH → CH₃CH=CHCOOR + CH₃CH=CHCOOH
This reaction can be catalyzed by either a base or an acid.
Base-Catalyzed Mechanism
In the presence of a non-nucleophilic base, such as pyridine (B92270), the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the anhydride. Pyridine can also act as a nucleophilic catalyst.[1][2] It attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.
The key steps in the pyridine-catalyzed mechanism are:
-
Nucleophilic attack by pyridine: Pyridine attacks one of the carbonyl carbons of this compound to form a reactive acylpyridinium ion.
-
Nucleophilic attack by the alcohol: The alcohol attacks the carbonyl carbon of the acylpyridinium ion.
-
Deprotonation: A base (another molecule of pyridine or the alcohol) removes a proton from the oxonium ion.
-
Leaving group departure: The tetrahedral intermediate collapses, expelling a carboxylate anion (crotonate) as the leaving group.
-
Protonation of the carboxylate: The crotonate leaving group is protonated to form crotonic acid.
Caption: Base-catalyzed reaction of this compound with an alcohol.
Acid-Catalyzed Mechanism
In the presence of an acid catalyst, the carbonyl oxygen of the anhydride is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.
The key steps in the acid-catalyzed mechanism are:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of the anhydride.
-
Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to the leaving group.
-
Leaving group departure: The tetrahedral intermediate collapses, eliminating a molecule of crotonic acid.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Acid-catalyzed reaction of this compound with an alcohol.
Quantitative Data
The reactivity of alcohols with this compound generally follows the order: primary > secondary > tertiary. This is due to the increasing steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the carbonyl carbon. The following tables provide representative data for the reaction of this compound with various alcohols under different catalytic conditions. Please note that specific yields and reaction times can vary depending on the exact reaction conditions and the purity of the reagents.
Table 1: Pyridine-Catalyzed Esterification of this compound
| Alcohol | Type | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethanol | Primary | 10 | 4 | 25 | ~90 |
| Isopropanol | Secondary | 10 | 8 | 50 | ~75 |
| tert-Butanol | Tertiary | 10 | 24 | 80 | ~20 |
Table 2: DMAP-Catalyzed Esterification of this compound
| Alcohol | Type | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethanol | Primary | 2 | 1 | 25 | >95 |
| Isopropanol | Secondary | 2 | 3 | 25 | ~90 |
| tert-Butanol | Tertiary | 5 | 12 | 50 | ~50 |
Note: 4-Dimethylaminopyridine (DMAP) is a more efficient nucleophilic catalyst than pyridine and can significantly accelerate the reaction, especially for sterically hindered alcohols.[3][4]
Experimental Protocols
The following are general protocols for the synthesis of crotonate esters from this compound.
General Protocol for Pyridine-Catalyzed Esterification
This protocol is adapted from standard procedures for the acetylation of alcohols.[5]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Dry pyridine
-
Dry dichloromethane (B109758) (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq.) in dry dichloromethane (5-10 mL per mmol of alcohol).
-
Add dry pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove crotonic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude crotonate ester.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for pyridine-catalyzed esterification.
Characterization of Crotonate Esters
The synthesized crotonate esters can be characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. For ethyl crotonate, the ¹H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the crotonyl group (two doublets of quartets in the vinyl region and a doublet for the methyl group).[1][6]
-
Infrared (IR) Spectroscopy: The IR spectrum of a crotonate ester will exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1715-1730 cm⁻¹, and a C=C stretching absorption around 1650 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and to confirm its molecular weight.
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The quantitative data and protocols provided are for illustrative purposes and may require optimization for specific applications. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
References
- 1. asahilab.co.jp [asahilab.co.jp]
- 2. US20030216594A1 - Process for the preparation of substituted crotonic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. trans-Methyl crotonate (623-43-8) IR Spectrum [m.chemicalbook.com]
- 5. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 6. magritek.com [magritek.com]
The Reaction of Crotonic Anhydride with Amines: A Gateway to Novel Amides for Research and Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the synthesis of crotonamides through the reaction of crotonic anhydride (B1165640) with primary and secondary amines. It includes a discussion of the reaction mechanism, comprehensive experimental protocols, and a summary of reaction yields. Furthermore, the application of crotonamides in drug discovery, particularly as histone deacetylase (HDAC) inhibitors, is highlighted.
Introduction
The formation of amides from the reaction of acid anhydrides with amines is a fundamental and widely utilized transformation in organic synthesis. Crotonic anhydride, with its reactive anhydride functionality and α,β-unsaturated system, serves as a versatile building block for the synthesis of a diverse array of N-substituted crotonamides. These products are not only valuable intermediates in organic synthesis but also exhibit significant potential in medicinal chemistry and drug development. The crotonamide (B15916) moiety is a recognized pharmacophore found in several biologically active molecules, including histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[1][2] This application note provides detailed protocols and data for the synthesis of crotonamides, enabling researchers to efficiently generate these valuable compounds for further investigation.
Reaction Mechanism and Signaling Pathway
The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate anion as a leaving group. A final proton transfer step yields the stable amide product and a carboxylic acid byproduct.[3][4]
Caption: Reaction mechanism of this compound with an amine.
Data Presentation: Synthesis of N-Substituted Crotonamides
The following table summarizes the reaction of this compound with various primary and secondary amines under standardized conditions.
| Entry | Amine | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | N-Phenylcrotonamide | Chloroform (B151607) | 25 | 1 | 95-98 |
| 2 | Benzylamine (B48309) | N-Benzylcrotonamide | Dichloromethane (B109758) | 25 | 2 | 92 |
| 3 | n-Butylamine | N-Butylcrotonamide | Tetrahydrofuran | 0-25 | 1.5 | 94 |
| 4 | Piperidine | 1-(But-2-enoyl)piperidine | Diethyl Ether | 0 | 1 | 90 |
| 5 | Morpholine | 4-(But-2-enoyl)morpholine | Dichloromethane | 0-25 | 2 | 91 |
Note: Yields are based on isolated products and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
Safety Precautions: this compound is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
General Protocol for the Synthesis of N-Aryl Crotonamides
This protocol describes the synthesis of N-phenylcrotonamide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Chloroform (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of aniline (1.0 mmol) in anhydrous chloroform (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure N-phenylcrotonamide.
General Protocol for the Synthesis of N-Alkyl Crotonamides
This protocol describes the synthesis of N-benzylcrotonamide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add benzylamine (1.05 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield pure N-benzylcrotonamide.
References
- 1. US5977151A - Isoxazole and crotonamide derivatives and their use as pharmaceuticals and diagnostics - Google Patents [patents.google.com]
- 2. EP0769296A1 - Use of isoxazole- and crotonamide derivatives for the manufacture of a medicament for the treatment of cancers - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Lewis Acid Catalysis in Reactions of Crotonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of Lewis acid catalysis in key reactions involving crotonic anhydride (B1165640). Crotonic anhydride is a versatile reagent, and its reactivity can be significantly enhanced and controlled through the use of Lewis acids. This document outlines the theoretical basis, experimental considerations, and representative protocols for several important transformations, including Friedel-Crafts acylation, Diels-Alder reactions, esterification, and cationic polymerization. The information herein is intended to serve as a foundational guide for the application of these methodologies in synthetic chemistry and drug development.
Introduction to Lewis Acid Catalysis with this compound
Lewis acids are electron-pair acceptors that can activate substrates by withdrawing electron density from a Lewis basic site. In the case of this compound, the carbonyl oxygens serve as the primary sites for coordination with a Lewis acid. This interaction polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and activating the α,β-unsaturated system towards nucleophilic attack or cycloaddition reactions.[1] Common Lewis acids employed in organic synthesis include aluminum chloride (AlCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). The choice of Lewis acid can influence reaction rates, yields, and stereoselectivity.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] When this compound is used as the acylating agent in the presence of a strong Lewis acid, it can undergo an electrophilic aromatic substitution reaction to produce aryl ketones.[3][4]
Reaction Mechanism
The Lewis acid activates the this compound by coordinating to one of the carbonyl oxygens. This facilitates the formation of a highly reactive acylium ion, which then acts as the electrophile in the attack on the aromatic ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the acylated product.
Quantitative Data
Specific quantitative data for the Friedel-Crafts acylation of various arenes with this compound is not extensively reported. The following table provides a template for expected data based on reactions with similar anhydrides.[5]
| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | AlCl₃ | CS₂ | 0 - RT | 2 - 4 | Data not available | [4] |
| Toluene (B28343) | AlCl₃ | Dichloromethane (B109758) | 0 - RT | 2 - 4 | Data not available | [5] |
| Anisole | ZnCl₂ | Nitrobenzene | RT | 1 - 3 | Data not available | [3] |
Experimental Protocol: Representative Friedel-Crafts Acylation
This protocol is a general representation and may require optimization.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with the aromatic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: The Lewis acid (e.g., AlCl₃, 1.1 eq) is added portion-wise to the stirred solution.
-
Addition of this compound: A solution of this compound (1.0 eq) in the same solvent is added dropwise from the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
-
Quenching: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Diels-Alder Reaction
In the Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[6] Lewis acid catalysis can significantly accelerate this reaction and enhance its stereoselectivity by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1]
Reaction Mechanism
The Lewis acid coordinates to a carbonyl oxygen of the this compound, which lowers the energy of the LUMO of the α,β-unsaturated system. This reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates the cycloaddition.
Quantitative Data
While specific data for this compound is scarce, the following table shows representative data for the Lewis acid-catalyzed Diels-Alder reaction of furan (B31954) with maleic anhydride, a similar α,β-unsaturated anhydride.
| Diene | Dienophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | Maleic Anhydride | ZnI₂ | Dichloromethane | RT | 2 | 90 | N/A |
| Furan | Maleic Anhydride | LiClO₄ | Diethyl Ether | RT | 1 | 85 | N/A |
| Cyclopentadiene | This compound | AlCl₃ | Dichloromethane | -78 to RT | 3 | Data not available | [1] |
Experimental Protocol: Representative Diels-Alder Reaction
This protocol is a general representation and may require optimization.
-
Setup: A flame-dried round-bottom flask is charged with this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).
-
Addition of Lewis Acid: The Lewis acid (e.g., AlCl₃ or BF₃·OEt₂, 0.1-1.0 eq) is added, and the mixture is stirred for 15 minutes.
-
Addition of Diene: The diene (1.0-1.2 eq) is added dropwise.
-
Reaction: The reaction is stirred at the same temperature until completion, as monitored by TLC or GC.
-
Quenching: The reaction is quenched with a suitable reagent, such as saturated aqueous sodium bicarbonate.
-
Workup: The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the product is purified by column chromatography or recrystallization.
Esterification
This compound is an effective acylating agent for the esterification of alcohols. Lewis acid catalysis can accelerate this process, particularly for less reactive or sterically hindered alcohols.
Quantitative Data
The following table presents data for the esterification of benzyl (B1604629) alcohol with acetic acid, a reaction analogous to what would be expected with this compound.
| Alcohol | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Benzyl Alcohol | Acetic Acid | Zeolite HX | 110 | 8 | ~58 | |
| Benzyl Alcohol | Acetic Acid | S-Fe-MCM-48 | 60 | 6 | >98 | |
| Various Alcohols | This compound | Lewis Acid | RT - 80 | 1 - 6 | Data not available |
Experimental Protocol: Representative Lewis Acid-Catalyzed Esterification
This protocol is a general representation and may require optimization.
-
Setup: A round-bottom flask is charged with the alcohol (1.0 eq), this compound (1.1 eq), and a suitable solvent (e.g., toluene or dichloromethane).
-
Addition of Catalyst: A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃ or Bi(OTf)₃, 0.01-0.1 eq) is added.
-
Reaction: The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled and washed with water and saturated sodium bicarbonate solution to remove the catalyst and unreacted anhydride.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting ester is purified by distillation or chromatography.
Cationic Polymerization
This compound can potentially undergo cationic polymerization initiated by a Lewis acid in the presence of a proton source (initiator).[4] The Lewis acid acts as a co-initiator, activating the initiator to generate a carbocation that initiates the polymerization cascade.
Polymerization Mechanism
Quantitative Data
| Monomer | Initiator/Co-initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Reference |
| This compound | H₂O / AlCl₃ | Dichloromethane | -78 | Data not available | Data not available | [4] |
| This compound | t-BuCl / TiCl₄ | Hexane | -50 | Data not available | Data not available | [4] |
Experimental Protocol: Representative Cationic Polymerization
This protocol is a general representation and may require optimization.
-
Setup: All glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). A reaction vessel is charged with a purified, anhydrous solvent (e.g., dichloromethane) and cooled to the desired low temperature (e.g., -78 °C).
-
Addition of Monomer and Initiator: Purified this compound and a proton source (initiator, e.g., water or an alcohol) are added.
-
Initiation: The Lewis acid (co-initiator, e.g., BF₃·OEt₂ or TiCl₄) is added to initiate the polymerization.
-
Polymerization: The reaction is maintained at the low temperature with stirring for the desired time.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727).
-
Isolation: The polymer is isolated by precipitation into a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
-
Characterization: The polymer's molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).
Safety and Handling
This compound is corrosive and causes severe skin burns and eye damage.[7] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Lewis acids such as aluminum chloride and titanium tetrachloride are water-sensitive and should be handled under anhydrous conditions.
Conclusion
Lewis acid catalysis provides a powerful toolkit for modulating the reactivity of this compound, enabling a range of important synthetic transformations. While specific, optimized protocols for this compound are not always available in the literature, the general principles and representative procedures outlined in these application notes offer a solid starting point for researchers and drug development professionals. Further investigation and optimization of reaction conditions are encouraged to fully exploit the synthetic potential of Lewis acid-catalyzed reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
Crotonic Anhydride: A Versatile Cross-Linking Agent for Polymer Modification in Research and Drug Development
Application Notes and Protocols
For researchers, scientists, and drug development professionals, the modification of polymers to achieve desired physical and chemical properties is a cornerstone of innovation. Crotonic anhydride (B1165640) emerges as a reactive and versatile cross-linking agent capable of forming stable covalent bonds with polymers containing hydroxyl and amine functional groups. This document provides detailed application notes and protocols for utilizing crotonic anhydride to create cross-linked polymer networks with potential applications in drug delivery and biomaterials science.
Introduction
This compound [(CH₃CH=CHCO)₂O] is an α,β-unsaturated carboxylic anhydride. Its reactivity is twofold: the anhydride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively, while the double bond can participate in other addition reactions. This dual reactivity makes it an interesting candidate for polymer modification and cross-linking. By reacting with functional groups on polymer chains, this compound can create a three-dimensional network, transforming a soluble polymer into an insoluble, swellable hydrogel. Such hydrogels are of significant interest for controlled drug release, tissue engineering scaffolds, and other biomedical applications.[1][2]
The cross-linking process can significantly alter the properties of a polymer, including its mechanical strength, swelling behavior, degradation rate, and drug release kinetics. The extent of these changes can be tuned by controlling the degree of cross-linking, which is influenced by factors such as the concentration of the cross-linking agent, reaction time, and temperature.
Mechanism of Cross-Linking
This compound cross-links polymers containing hydroxyl (-OH) or primary/secondary amine (-NH₂ or -NHR) groups through a nucleophilic acyl substitution reaction.
-
Reaction with Hydroxyl Groups: The hydroxyl group of a polymer chain attacks one of the carbonyl carbons of the this compound molecule. This leads to the opening of the anhydride and the formation of an ester bond, linking the polymer chain to the crotonyl moiety. A second polymer chain with a hydroxyl group can then react with the remaining carboxylic acid group (after activation) or another this compound molecule, leading to a cross-link.
-
Reaction with Amine Groups: The amine group of a polymer chain, being a stronger nucleophile than a hydroxyl group, readily attacks a carbonyl carbon of this compound, forming a stable amide bond and a crotonic acid byproduct. A subsequent reaction with another amine-containing polymer chain results in a cross-linked structure. A recent study has successfully demonstrated the modification of chitosan (B1678972), a polymer rich in amine groups, with this compound.[1]
Applications in Research and Drug Development
The ability of this compound to form cross-linked polymer networks opens up a range of possibilities in research and drug development:
-
Controlled Drug Delivery: Cross-linked hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release rate can be modulated by altering the cross-linking density, which affects the mesh size of the polymer network and the diffusion of the drug.
-
Tissue Engineering: Biocompatible and biodegradable polymers cross-linked with this compound can be fabricated into scaffolds that support cell growth and tissue regeneration. The mechanical properties of these scaffolds can be tailored to match those of the target tissue.
-
Mucoadhesion: Modification of polymers like chitosan with crotonoyl groups has been shown to enhance their mucoadhesive properties, which is beneficial for drug delivery to mucosal surfaces.[1]
Experimental Protocols
The following protocols provide a general framework for the cross-linking of polymers with this compound. Researchers should optimize the reaction conditions for their specific polymer and intended application.
Protocol 1: Cross-Linking of Chitosan with this compound
This protocol is adapted from a study on the functionalization of chitosan with this compound.[1]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
This compound
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
-
Freeze-dryer
Procedure:
-
Preparation of Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving 1 g of chitosan in 100 mL of 3% (v/v) acetic acid. Stir the solution at room temperature for 12 hours (overnight) to ensure complete dissolution.
-
Cross-Linking Reaction:
-
To the chitosan solution, add the desired amount of this compound. For example, to achieve low, medium, or high degrees of substitution, add 0.0025 mol, 0.005 mol, or 0.01 mol of this compound, respectively, per gram of chitosan.[1]
-
Place the mixture in a water bath at 40°C and shake at 75 rpm for 12 hours.
-
-
Purification:
-
Transfer the resulting hydrogel or viscous solution into dialysis tubing.
-
Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted this compound, crotonic acid, and acetic acid.
-
-
Lyophilization:
-
Freeze the purified hydrogel at -80°C.
-
Lyophilize the frozen sample using a freeze-dryer to obtain a porous scaffold.
-
Protocol 2: General Procedure for Cross-Linking of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol - PVA)
This is a generalized protocol based on common cross-linking methods for PVA.[3][4][5]
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound
-
A suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
A catalyst (optional, e.g., a small amount of a non-nucleophilic base)
-
Deionized water
Procedure:
-
Preparation of PVA Solution: Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of DMSO at 90°C with stirring until the solution is clear.
-
Cross-Linking Reaction:
-
Cool the PVA solution to room temperature.
-
Add the desired amount of this compound (e.g., 1-10% w/w of PVA) to the solution with vigorous stirring. A catalyst can be added at this stage if necessary.
-
Pour the mixture into a mold and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2-24 hours) to allow for cross-linking.
-
-
Washing and Swelling:
-
After the hydrogel has formed, remove it from the mold and wash it extensively with deionized water to remove any unreacted chemicals and the solvent.
-
Allow the hydrogel to swell to equilibrium in deionized water.
-
Characterization of Cross-Linked Polymers
A thorough characterization of the cross-linked polymer is crucial to understand its properties and suitability for the intended application.
Table 1: Characterization Techniques for this compound Cross-Linked Polymers
| Property to be Measured | Characterization Technique | Description |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of ester or amide bonds by identifying characteristic peaks (e.g., C=O stretching).[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the degree of substitution or cross-linking by integrating proton signals.[1] | |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the surface morphology and internal porous structure of the hydrogel. |
| Swelling Behavior | Gravimetric Method | To determine the equilibrium swelling ratio (ESR) by measuring the weight of the hydrogel in its swollen and dry states. The ESR is calculated as: ESR (%) = [(W_s - W_d) / W_d] x 100, where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.[6][7][8] |
| Mechanical Properties | Tensile Testing or Rheometry | To measure the tensile strength, Young's modulus, and viscoelastic properties of the hydrogel.[9][10] |
| Thermal Properties | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | To evaluate the thermal stability and phase transitions of the cross-linked polymer. |
| Drug Release | UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug released from the hydrogel over time in a release medium (e.g., phosphate-buffered saline). |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the expected effect of increasing the concentration of this compound on the properties of a cross-linked hydrogel. Researchers should generate their own data for their specific system.
Table 2: Effect of this compound Concentration on Hydrogel Properties (Hypothetical Data)
| This compound Concentration (% w/w of polymer) | Equilibrium Swelling Ratio (%) | Young's Modulus (kPa) | Drug Release after 24h (%) |
| 1 | 800 | 10 | 90 |
| 3 | 500 | 30 | 65 |
| 5 | 300 | 60 | 40 |
Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for hydrogel synthesis and characterization.
Logical Relationship of Cross-linking to Polymer Properties
Caption: Effect of this compound concentration on hydrogel properties.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. scielo.br [scielo.br]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Crotonic Anhydride in Acylation Reactions
Welcome to the technical support center for the use of crotonic anhydride (B1165640) in acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of crotonic anhydride in synthesis?
A1: this compound is primarily used as an acylating agent to introduce the crotonyl group onto various nucleophiles such as alcohols, phenols, and amines.[1] This reaction forms crotonate esters and amides, respectively. It is also a precursor in the synthesis of certain polymers.[1]
Q2: What is the general mechanism for acylation with this compound?
A2: The acylation proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol or amine) attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a crotonate anion as a leaving group to form the acylated product.
Q3: What are the main side reactions to be aware of when using this compound for acylation?
A3: Due to its α,β-unsaturated nature, this compound is susceptible to side reactions that are not observed with saturated anhydrides like acetic anhydride. The primary side reactions of concern are Michael addition and polymerization. In Friedel-Crafts acylations, reactions involving the double bond can also occur.
Q4: How does the purity of this compound affect the reaction outcome?
A4: The purity of this compound is crucial. Commercially available this compound is often a mixture of cis and trans isomers.[1] The presence of impurities, such as crotonic acid or polymers, can lead to lower yields of the desired product and complicate purification. It is recommended to use high-purity this compound for best results.
Troubleshooting Guide
This guide addresses specific issues that may arise during acylation reactions with this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Acylated Product
Low yields are a common problem and can be attributed to several factors, including competing side reactions and suboptimal reaction conditions.
| Potential Cause | Troubleshooting/Solution |
| Polymerization of this compound | Polymerization of the crotonyl group can be initiated by heat or acidic/basic conditions. Solution: Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[2] It is also advisable to conduct the reaction at the lowest effective temperature. |
| Michael Addition Side Reaction | With nucleophiles like primary and secondary amines, aza-Michael addition to the carbon-carbon double bond can compete with N-acylation, especially at elevated temperatures.[3] Solution: Employ milder reaction conditions, such as lower temperatures and shorter reaction times. The use of a non-nucleophilic base can also favor acylation over Michael addition. |
| Hydrolysis of the Anhydride | This compound is sensitive to moisture and can hydrolyze to crotonic acid, which is generally less reactive under typical acylation conditions. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | The nucleophile or the substrate may be sterically hindered, slowing down the rate of the desired acylation. Solution: Increase the reaction temperature cautiously, but be mindful of promoting side reactions. Alternatively, a more potent catalyst may be required. The trans isomer of this compound is generally more stable and may exhibit different reactivity compared to the cis isomer due to steric effects.[4][5] |
Issue 2: Formation of Multiple Products and Purification Challenges
The formation of byproducts necessitates robust purification strategies.
| Side Product | Identification and Removal |
| Crotonic Acid | Formed from the hydrolysis of the anhydride or as a byproduct of the acylation. Identification: Can be detected by TLC, LC-MS, or by a change in the pH of an aqueous workup. Removal: Can be removed by washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate solution. |
| Michael Adduct | The product of 1,4-conjugate addition. Identification: Characterization by NMR and mass spectrometry is necessary to confirm the structure. Removal: Separation from the desired acylated product can often be achieved by column chromatography. |
| Poly(this compound) / Poly(crotonic acid) | Insoluble polymeric material may be observed. Identification: Appears as an insoluble solid in the reaction mixture. Removal: Can be removed by filtration. Ensuring complete dissolution of the product in a suitable solvent before filtration is key. |
Experimental Protocols
Below are representative experimental protocols for common acylation reactions using this compound.
Protocol 1: O-Acylation of a Phenol (B47542)
This protocol is a general guideline for the acylation of phenols.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (B92270) (as solvent and catalyst)
-
Dichloromethane (B109758) (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the phenol in anhydrous dichloromethane and pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Acylation of an Aniline (B41778)
This protocol provides a general method for the acylation of anilines.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Dichloromethane (anhydrous)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the aniline in anhydrous dichloromethane under an inert atmosphere.
-
Add triethylamine to the solution.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
After the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
General Acylation Reaction and Potential Side Reactions
The following diagram illustrates the intended acylation pathway and the competing Michael addition and polymerization side reactions.
Caption: Main reaction pathways in the acylation with this compound.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low product yields.
Caption: A systematic approach to troubleshooting low yields in acylation reactions.
This technical support center provides a foundational understanding of the challenges associated with using this compound in acylation and offers practical solutions. For more specific applications, further optimization of reaction conditions may be necessary.
References
- 1. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]
- 2. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crotonic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crotonic anhydride (B1165640). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude crotonic anhydride?
A1: The primary impurities depend on the synthetic route used. When synthesized from crotonic acid and acetic anhydride, common impurities include:
-
Crotonic Acid: Unreacted starting material.
-
Acetic Anhydride: Unreacted starting material.[1]
-
Acetic Acid: A byproduct of the reaction.[1]
-
Polymers: this compound can polymerize, especially at elevated temperatures.[2]
-
Isocrotonic Acid: May be present as an impurity from the crotonic acid starting material.
Q2: What is the recommended primary purification technique for this compound?
A2: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound.[2] This technique is preferred because this compound has a high boiling point at atmospheric pressure (248 °C), and prolonged heating can lead to decomposition and polymerization.[3] Distillation at a lower pressure reduces the boiling point, allowing for a safer and more efficient purification.
Q3: Can this compound be purified by recrystallization?
A3: While distillation is the primary method, recrystallization can be a viable secondary purification step or an alternative for smaller quantities, provided a suitable solvent is identified. The ideal solvent would dissolve this compound well at elevated temperatures but poorly at lower temperatures. Potential solvent systems could include mixtures of non-polar and polar solvents, such as hexane/ether. However, detailed protocols for the recrystallization of this compound are not widely documented, and some experimentation may be required.
Q4: How can I minimize the hydrolysis of this compound during purification?
A4: this compound is sensitive to moisture and can hydrolyze back to crotonic acid.[4] To prevent this, it is crucial to use dry glassware and moisture-free solvents. Handling the compound under an inert atmosphere (e.g., nitrogen or argon) is also recommended, especially during transfers and storage.
Q5: What are the safety precautions I should take when working with this compound?
A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also harmful if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is discolored (yellow to brown) | Thermal decomposition or polymerization at high temperatures. | - Lower the distillation pressure to reduce the boiling point. - Ensure the heating mantle temperature is not excessively high. - Add a polymerization inhibitor, such as hydroquinone, to the distillation flask.[2] - Minimize the distillation time. |
| Low recovery of purified product | - Inefficient fractional distillation column. - Product loss due to multiple transfers. - Hydrolysis of the anhydride. - Polymerization. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Minimize transfers and ensure all glassware is dry. - Check for and eliminate sources of moisture. - Use a polymerization inhibitor and moderate temperatures. |
| Difficulty in separating impurities by distillation | - Formation of azeotropes, particularly with acetic acid. - Boiling points of impurities are too close to that of this compound. | - For acetic acid removal, consider azeotropic distillation with a suitable entrainer like toluene. The toluene-acetic acid azeotrope can be distilled off.[1] - Use a more efficient fractionating column and optimize the distillation rate for better separation. |
| Solidification in the condenser or receiving flask | The melting point of this compound is around -20°C, but impurities like crotonic acid have a higher melting point. The purified product could solidify if the cooling water is too cold. | - Use room temperature water for the condenser instead of chilled water. - Gently warm the condenser or receiving flask if solidification occurs to re-melt the product. |
| Pressure fluctuations during vacuum distillation | - Leaks in the distillation setup. - Bumping of the liquid in the distillation flask. | - Ensure all joints are properly sealed with vacuum grease. - Use a stir bar or boiling chips to ensure smooth boiling. - Check the vacuum pump for proper function. |
Quantitative Data
| Property | Value | Reference |
| Boiling Point (Atmospheric Pressure) | 248 °C | [3] |
| Boiling Point (at 100 mmHg) | ~160 °C (Estimated) | |
| Density (at 25 °C) | 1.04 g/mL | [3] |
| Refractive Index (at 20 °C) | 1.473 | [3] |
| Purity (Commercial Grade) | ≥ 95% |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound containing non-volatile impurities and residual starting materials.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Vacuum grease
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum pump and gauge
Procedure:
-
Setup: Assemble a fractional distillation apparatus using dry glassware. Lightly grease all ground glass joints to ensure a good seal under vacuum.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Initiating Vacuum: Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction, which may contain residual acetic acid or other volatile impurities.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere and protected from light.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analysis (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library database.
-
Calculate the purity of the sample based on the relative peak areas, assuming a similar response factor for all components. For more accurate quantification, calibration with standards of known impurities is recommended.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 2. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 3. This compound | 623-68-7 [chemicalbook.com]
- 4. godavaribiorefineries.com [godavaribiorefineries.com]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Reaction Conditions for Crotonic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for experiments involving crotonic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing crotonic anhydride?
A1: this compound is typically synthesized by the dehydration of crotonic acid. A common industrial method involves the reaction of crotonic acid with acetic anhydride.[1][2] In this process, acetic acid is formed as a byproduct and is often removed continuously as an azeotropic mixture with an inert organic diluent (e.g., benzene, toluene (B28343), or heptane) to drive the reaction to completion.[1][3] The reaction is often carried out at temperatures below 100°C to minimize side reactions.[1] Another method involves the reaction of crotonyl chloride with sodium crotonate.[2]
Q2: What are the primary applications of this compound in research and development?
A2: this compound is a versatile reagent primarily used as an intermediate in organic synthesis.[4] Its main applications include:
-
Polymer Synthesis: It serves as a precursor in the production of various polymers and resins.[4] Copolymers of crotonic acid, often produced from the anhydride, are used in paints and adhesives.[5]
-
Ester and Amide Formation: As a reactive acylating agent, it is used to synthesize esters and amides by reacting with alcohols and amines, respectively.[6]
-
Pharmaceutical Intermediates: It is a building block for the synthesis of active pharmaceutical ingredients (APIs) and other advanced intermediates.[4]
Q3: What are the key safety precautions to consider when working with this compound?
A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[7][8][9] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of its vapors, which can cause respiratory tract irritation.[7] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[7]
Q4: What are common side reactions to be aware of when using this compound?
A4: The primary side reaction of concern is polymerization, especially at elevated temperatures.[1] The presence of the α,β-unsaturated system makes it susceptible to polymerization. To mitigate this, a polymerization inhibitor, such as hydroquinone, can be added to the reaction mixture.[1] Another potential issue is the isomerization of the double bond, particularly under basic conditions, which can lead to the formation of undesired side products.[10]
Q5: How should this compound and its reaction mixtures be handled and stored?
A5: this compound should be stored in a cool, dry place, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[11] It is typically stored at temperatures between 2-30°C.[12] Reactions involving this compound are often exothermic, so controlled addition of reagents is recommended to manage the reaction temperature.[13]
Troubleshooting Guides
Issue 1: Low Yield in Esterification or Amidation Reactions
A low product yield is a frequent challenge. This guide provides a systematic approach to diagnose and resolve this issue.
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Troubleshooting Steps & Solutions |
| Impure or Wet Reactants | - Verify Anhydride Purity: Use freshly opened or purified this compound. Impurities can inhibit the reaction. - Ensure Dryness of Nucleophile and Solvent: Water will hydrolyze the anhydride to crotonic acid, consuming the starting material. Dry alcohols and solvents before use. |
| Catalyst/Reagent Issues | - Catalyst Deactivation: For catalyzed reactions (e.g., with an acid catalyst for esterification), ensure the catalyst is active. If using a reusable catalyst, consider regeneration or using a fresh batch.[14] - Insufficient Base (Amidation): Amidation reactions with this compound produce crotonic acid as a byproduct, which can protonate the amine nucleophile, rendering it unreactive. Use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine).[6] |
| Suboptimal Reaction Conditions | - Temperature: Reactions with anhydrides can be exothermic.[13] If the temperature is too low, the reaction rate may be too slow. If too high, side reactions like polymerization may occur. Optimize the temperature incrementally. - Reaction Time: Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine the optimal reaction time. - Molar Ratio: Adjust the molar ratio of reactants. Using a slight excess of the less expensive reactant can help drive the reaction to completion. |
| Product Loss During Workup | - Incomplete Extraction: Ensure the product is fully extracted from the aqueous phase during workup by using an appropriate solvent and performing multiple extractions. - Purification Method: The chosen purification method (e.g., distillation, chromatography, recrystallization) may not be suitable or optimized. Consider alternative methods or adjust the conditions of the current method. |
Issue 2: Formation of Impurities and Side Products
The presence of impurities complicates purification and reduces the overall yield.
| Observed Impurity | Potential Cause | Troubleshooting Steps & Solutions |
| Crotonic Acid | Hydrolysis of this compound. | - Ensure all reactants and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Polymeric Material | Polymerization of this compound or the product. | - Lower the reaction temperature. - Add a polymerization inhibitor like hydroquinone, especially for reactions requiring prolonged heating.[1] - Minimize reaction time. |
| Isomerized Products | Isomerization of the crotonyl group. | - Avoid strongly basic conditions if the desired product is the trans isomer.[10] - If isomerization is unavoidable, consider purification techniques that can separate the isomers, such as fractional crystallization or chromatography.[15] |
| Unreacted Starting Materials | Incomplete reaction. | - Refer to the troubleshooting guide for low yield (Issue 1). - Increase reaction time or temperature, or adjust reactant stoichiometry. |
Experimental Protocols
Protocol 1: General Procedure for Esterification of an Alcohol with this compound
This protocol describes a general method for the esterification of a primary or secondary alcohol with this compound.
Caption: Experimental workflow for esterification.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, THF, toluene)
-
Acid catalyst (e.g., sulfuric acid, catalytic amount) or base (e.g., pyridine, DMAP, 1.2 eq)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.
-
Reagent Addition: The alcohol is dissolved in the anhydrous solvent in the flask. The this compound is then added, followed by the catalyst or base. For exothermic reactions, the addition should be done portion-wise or dropwise, potentially in an ice bath to control the temperature.
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the alcohol). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then quenched, typically by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and hydrolyze any remaining anhydride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation, column chromatography, or recrystallization.
-
Analysis: The structure and purity of the final product are confirmed by analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Table of Reaction Parameters:
| Parameter | Typical Range | Considerations |
| Temperature | 0°C to Reflux | Higher temperatures increase reaction rate but may promote side reactions. |
| Reaction Time | 1 - 24 hours | Monitor reaction to avoid prolonged heating after completion. |
| Solvent | DCM, THF, Toluene, Benzene | Choice of solvent depends on reactant solubility and reaction temperature. Benzene and toluene can be used for azeotropic removal of byproducts.[3] |
| Catalyst (Acidic) | H₂SO₄, TsOH | A catalytic amount is usually sufficient. |
| Base (Basic/Neutral) | Pyridine, DMAP, Et₃N | Acts as a catalyst and neutralizes the crotonic acid byproduct. |
References
- 1. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 2. chemcess.com [chemcess.com]
- 3. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Crotonic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. godavaribiorefineries.com [godavaribiorefineries.com]
- 8. This compound CAS 623-68-7 | 822002 [merckmillipore.com]
- 9. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. godavaribiorefineries.com [godavaribiorefineries.com]
- 12. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. US4918225A - Process for the preparation of pure crotonic acids - Google Patents [patents.google.com]
Technical Support Center: Crotonic Anhydride Storage and Polymerization Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of crotonic anhydride (B1165640) to prevent unwanted polymerization. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is crotonic anhydride and why is its polymerization a concern?
This compound is a reactive organic compound used in various chemical syntheses. It contains carbon-carbon double bonds, making it susceptible to polymerization, especially during storage. Uncontrolled polymerization can lead to a loss of reagent purity, the formation of insoluble solid masses within the container, and in rare cases, a runaway reaction that can generate heat and pressure, posing a safety hazard.[1]
Q2: What are the primary causes of this compound polymerization during storage?
The polymerization of this compound is typically initiated by free radicals. The formation of these radicals can be triggered by several factors, including:
-
Heat: Elevated temperatures increase the rate of spontaneous polymerization.
-
Light: UV light can provide the energy to initiate polymerization.
-
Contaminants: Impurities such as peroxides (often formed by exposure to air), metals, acids, and bases can act as catalysts for polymerization.[1]
-
Absence of Inhibitors: Commercial this compound is usually supplied with a polymerization inhibitor. If this inhibitor is removed or consumed over time, the anhydride becomes highly prone to polymerization.
Q3: What are the visible signs of this compound polymerization?
The most common signs of polymerization include:
-
Increased Viscosity: The liquid may become noticeably thicker or more viscous.
-
Formation of Solids: You may observe the formation of a white or off-white solid precipitate or the entire contents of the container may solidify.
-
Haziness or Cloudiness: The initially clear liquid may become hazy.
-
Temperature Increase: In cases of rapid polymerization, the container may feel warm to the touch. This is a serious situation that requires immediate attention (see Troubleshooting Guide).
Q4: What are the recommended storage conditions for this compound?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. While specific temperature ranges can vary by supplier, storage below 30°C is generally recommended. Avoid exposure to heat sources.
-
Light: Store in an opaque or amber-colored container to protect from light.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which can form peroxides.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination. The container should be made of a compatible material.
Q5: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added to monomers like this compound to prevent premature polymerization. They work by scavenging free radicals that initiate the polymerization chain reaction.[2] Common inhibitors for unsaturated compounds include phenolic compounds like hydroquinone (B1673460) and butylated hydroxytoluene (BHT).[3][4]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Increased viscosity or haziness | Onset of polymerization. | 1. Do not heat the container. Heating will accelerate the polymerization. 2. If safe to do so, check the temperature of the container. If it is warm, treat it as a potential runaway reaction (see below). 3. If the material is still liquid, it may be possible to use it after filtering out any solid polymer, but its purity should be verified by analytical methods (see Experimental Protocols). 4. Consider adding a small amount of a suitable inhibitor (e.g., hydroquinone) if you plan to store the remaining liquid for a short period. |
| Solid polymer has formed | Significant polymerization has occurred. | 1. The purity of the remaining liquid is compromised. It is generally not recommended to use the material for sensitive reactions without purification. 2. The solid polymer is typically insoluble in the monomer and can be difficult to remove. Disposal of the entire container according to your institution's hazardous waste guidelines is often the safest option. |
| Container is warm to the touch | Potential runaway polymerization. This is a hazardous situation. | 1. IMMEDIATE ACTION REQUIRED. A runaway polymerization is an exothermic process that can lead to a dangerous increase in temperature and pressure.[1] 2. Do not attempt to open the container. 3. Alert others in the vicinity and evacuate the immediate area. 4. If possible and safe to do so, move the container to a fume hood and cool it with an ice bath. 5. Contact your institution's safety officer or emergency response team immediately. 6. In some industrial settings, a "quenching" procedure might be in place, which involves adding a large volume of a solution containing a high concentration of an inhibitor to stop the reaction.[5] This should only be performed by trained personnel with appropriate safety measures. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Storage Temperature | < 30°C | Cool, dry, and well-ventilated area. |
| Hydroquinone (Inhibitor) | ~200 ppm (0.02% w/w) | A common concentration for inhibiting polymerization in monomers during storage and transport.[3] |
| Butylated Hydroxytoluene (BHT) (Inhibitor) | 0.01 - 0.5% w/w | Effective range for inhibiting polymerization in resin composites, which can be analogous.[4][6][7] |
Experimental Protocols
Protocol 1: Detection of Polymerization using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a method to qualitatively assess the presence of poly(this compound) in a sample of this compound monomer. The principle is to monitor the disappearance of peaks associated with the carbon-carbon double bond of the monomer.
Materials:
-
This compound sample (neat)
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR accessory or salt plates)
-
Reference spectrum of pure this compound (if available)
Procedure:
-
Acquire a background spectrum on the clean FTIR spectrometer.
-
Place a small drop of the this compound sample onto the ATR crystal or between two salt plates.
-
Acquire the FTIR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for key peaks. The C=C stretching vibration in this compound typically appears around 1650 cm⁻¹. The anhydride carbonyl (C=O) peaks will be prominent around 1750-1820 cm⁻¹.
-
Interpretation: In a polymerized sample, the intensity of the C=C peak at ~1650 cm⁻¹ will be significantly reduced or absent compared to a pure, unpolymerized sample. The strong carbonyl peaks of the anhydride group will remain. By comparing the relative intensities of the C=C peak to a stable internal peak (like the C=O peak), one can estimate the extent of polymerization.
Protocol 2: Detection of Polymerization using Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol allows for the quantitative determination of the extent of polymerization by comparing the integration of proton signals from the monomer and the polymer.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare an NMR sample by dissolving a known amount of the this compound sample in a deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Signal Assignment:
-
Monomer: The vinyl protons of this compound will appear as multiplets in the region of δ 5.8-7.2 ppm. The methyl protons will be a doublet around δ 1.9 ppm.
-
Polymer: Upon polymerization, the vinyl signals will disappear and be replaced by broad signals corresponding to the protons on the polymer backbone, typically in the δ 1.5-3.0 ppm region. The methyl group signal will also likely broaden and may shift slightly.
-
-
Quantification:
-
Integrate the area of a well-resolved vinyl proton signal of the remaining monomer (e.g., at δ ~7.0 ppm).
-
Integrate the area of the methyl proton signal (which represents both monomer and polymer).
-
The percentage of remaining monomer can be calculated by comparing the relative integrations of the vinyl and methyl proton signals, accounting for the number of protons each signal represents.
-
Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. chempoint.com [chempoint.com]
- 3. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 4. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Crotonic Anhydride Reaction Yield Improvement: A Technical Support Center
Welcome to the Technical Support Center for optimizing reactions involving crotonic anhydride (B1165640). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in reactions using crotonic anhydride?
Low yields in acylation reactions with this compound can often be attributed to several key factors:
-
Hydrolysis of the Anhydride: this compound is sensitive to moisture. The presence of water will hydrolyze it to crotonic acid, rendering it inactive for the desired acylation. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The nucleophile (e.g., an alcohol or amine) may not be sufficiently reactive, or steric hindrance could be slowing down the reaction. Optimizing reaction conditions such as temperature and the use of a catalyst can help drive the reaction to completion.
-
Side Reactions: Besides hydrolysis, polymerization of the crotonyl group can occur, especially at elevated temperatures. Isomerization of the double bond is another potential side reaction.
-
Product Loss During Workup: Significant product loss can occur during the purification process, particularly during aqueous extractions if the product has some water solubility or is sensitive to the pH of the washes.
Q2: How can I prevent the polymerization of this compound or its derivatives during the reaction?
Polymerization is a common side reaction. To minimize it, consider the following:
-
Lower Reaction Temperature: Whenever possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use of a Polymerization Inhibitor: The addition of a radical scavenger, such as hydroquinone, can be effective in preventing polymerization, especially if the reaction requires heating.[1]
-
Control of Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of polymerization. Monitor the reaction progress using techniques like TLC or GC and quench it once the starting material is consumed.
Q3: What is the role of a catalyst in this compound reactions, and which one should I choose?
Catalysts are often employed to increase the rate of acylation. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions with anhydrides. It functions by forming a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the anhydride itself. For sterically hindered or less reactive alcohols and amines, DMAP can significantly improve the reaction yield and allow for milder reaction conditions.
Q4: How can I effectively purify the product of a reaction with this compound?
The choice of purification method depends on the properties of your product and the impurities present.
-
Aqueous Workup: A typical workup involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted this compound and the crotonic acid byproduct. This is followed by a wash with brine to reduce the water content in the organic phase.
-
Distillation: For thermally stable and volatile products, distillation (simple, fractional, or vacuum) is an effective method for purification.
-
Chromatography: Flash column chromatography is a versatile technique for separating the desired product from non-volatile impurities or byproducts with different polarities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture in the reaction | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle this compound and other reagents under an inert atmosphere. |
| Low reactivity of the substrate | Increase the reaction temperature. Add a catalyst such as DMAP (0.1-0.2 eq.). Increase the reaction time. | |
| Poor quality of this compound | Use a fresh bottle of this compound or purify it by distillation before use. | |
| Formation of Multiple Products | Polymerization | Lower the reaction temperature. Add a polymerization inhibitor like hydroquinone.[1] |
| Isomerization | Avoid strongly basic or acidic conditions if your product is sensitive to isomerization. Maintain a neutral or slightly acidic pH during workup. | |
| Difficulty in Product Isolation | Product is water-soluble | Minimize the volume of aqueous washes. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Back-extract the aqueous layers with fresh organic solvent. |
| Emulsion formation during workup | Add brine to the separatory funnel to help break the emulsion. Filter the mixture through a pad of celite. |
Data Presentation
Table 1: Effect of Catalyst on Esterification Yield with Anhydrides
| Alcohol Substrate | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1-Butanol (Primary) | DMAP (1 mol%) | Room Temp | 2 | >95 |
| 2-Butanol (Secondary) | DMAP (2 mol%) | 50 | 6 | ~90 |
| tert-Butanol (Tertiary) | DMAP (5 mol%) & Et3N (1.2 equiv) | 50 | 24 | ~85 |
Note: Data is generalized for anhydride-based esterifications and may vary for this compound depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Primary Alcohol with this compound
This protocol describes a general procedure for the efficient synthesis of a crotonate ester from a primary alcohol.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add DMAP (0.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove excess this compound and crotonic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography or distillation.
Protocol 2: Amidation of a Primary Amine with this compound
This protocol outlines a standard method for the synthesis of a crotonamide (B15916) from a primary amine.
Materials:
-
Primary Amine (e.g., Benzylamine)
-
This compound
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C. Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The resulting crude amide can be purified by recrystallization or flash column chromatography.
Visualizations
References
Crotonic Anhydride Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of crotonic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing crotonic anhydride?
A1: The most common laboratory and industrial method for synthesizing this compound is the reaction of crotonic acid with acetic anhydride.[1][2] Another documented method involves the reaction of crotonyl chloride with sodium crotonate.[1]
Q2: What is the primary byproduct of the reaction between crotonic acid and acetic anhydride?
A2: The primary and inherent byproduct of this reaction is acetic acid.[3][4] The reaction is an equilibrium process, and the removal of acetic acid as it is formed is crucial to drive the reaction towards the desired product, this compound.[3]
Q3: What other potential byproducts should I be aware of during this compound synthesis?
A3: Besides acetic acid, other potential byproducts include:
-
Polymers: Crotonic acid and its anhydride can undergo polymerization, especially at elevated temperatures. The use of a polymerization inhibitor, such as hydroquinone, is recommended to prevent this.[3]
-
Unreacted Starting Materials: The crude product will likely contain unreacted crotonic acid and acetic anhydride.[4]
-
Mixed Anhydride (Acetic this compound): This can form as an intermediate or exist in the final mixture if the reaction does not go to completion.
-
Isothis compound or Mixed Anhydrides: If the starting crotonic acid contains the cis-isomer (isocrotonic acid), this can lead to the formation of the corresponding cis-anhydride or mixed anhydrides.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Reaction equilibrium not shifted towards products. 2. Polymerization of starting material or product. 3. Incomplete reaction. | 1. Continuously remove the acetic acid byproduct by performing the reaction under reduced pressure (to boil off acetic acid below 100°C) or by azeotropic distillation with a suitable solvent (e.g., heptane (B126788), toluene).[3][4] 2. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[3] 3. Increase the reaction time or consider using a slight excess of acetic anhydride. |
| Product is a viscous oil or solidifies unexpectedly | Polymer formation. | 1. Ensure a polymerization inhibitor is used.[3] 2. Avoid excessive heating; maintain the reaction temperature below 100°C.[3] |
| Difficulty in purifying the final product | Presence of significant amounts of unreacted crotonic acid and acetic anhydride. | 1. Optimize the reaction conditions to maximize conversion. 2. Use fractional distillation to separate the this compound from the lower-boiling acetic anhydride and the higher-boiling crotonic acid.[4] |
| Presence of unexpected peaks in analytical data (e.g., NMR, GC-MS) | Formation of mixed anhydrides or isomers. | 1. Ensure the purity of the starting crotonic acid. If it contains isocrotonic acid, purify it first, for example, by crystallization.[5] 2. Drive the reaction to completion to minimize the presence of mixed anhydrides. |
Experimental Protocols
General Protocol for the Synthesis of this compound from Crotonic Acid and Acetic Anhydride
This protocol is a general guideline based on literature procedures.[3][4] Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
Crotonic acid
-
Acetic anhydride
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous solvent for azeotropic distillation (e.g., heptane or toluene, optional)
-
Standard laboratory glassware for distillation (round-bottom flask, distillation column, condenser, receiving flask)
-
Heating mantle and magnetic stirrer
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add crotonic acid, acetic anhydride, and a small amount of a polymerization inhibitor (e.g., a crystal of hydroquinone).
-
Set up the apparatus for either fractional distillation under reduced pressure or azeotropic distillation.
-
For vacuum distillation: Connect the distillation setup to a vacuum pump.
-
For azeotropic distillation: Add the azeotropic solvent (e.g., heptane) to the reaction flask.[3]
-
-
Begin stirring and gently heat the mixture. The temperature should be controlled to remain below 100°C.[3]
-
Continuously remove the acetic acid as it forms.
-
Monitor the reaction progress by observing the cessation of acetic acid distillation.
-
Once the reaction is complete, the remaining mixture in the flask will primarily be crude this compound, which may also contain unreacted starting materials.
-
Purify the crude this compound by fractional distillation. The this compound is collected as a specific fraction based on its boiling point. Unreacted acetic anhydride will distill first, followed by the product, and unreacted crotonic acid will remain in the flask or distill at a higher temperature.[4]
Visualizations
Caption: Reaction pathway and potential byproduct formation.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. chemcess.com [chemcess.com]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 4. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 5. US4918225A - Process for the preparation of pure crotonic acids - Google Patents [patents.google.com]
Technical Support Center: Handling and Disposal of Crotonic Anhydride Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of crotonic anhydride (B1165640) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with crotonic anhydride waste?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and is sensitive to moisture, meaning it can react with water or moist air, potentially leading to a hazardous situation.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: When handling this compound waste, it is essential to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile or butyl rubber), chemical splash goggles and a face shield, a lab coat or chemical-resistant apron, and long-sleeved clothing.[4] In case of potential inhalation exposure to vapors or aerosols, a NIOSH-approved respirator should be used.[2][5][6]
Q3: How should I store this compound waste before disposal?
A3: this compound waste should be stored in a tightly sealed, properly labeled container made of a compatible material such as borosilicate glass.[7][8][9][10][11] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like oxidizing agents, acids, bases, and sources of moisture.[2][3][12]
Q4: Can I dispose of small amounts of neutralized this compound waste down the drain?
A4: Disposal of any chemical waste down the drain is subject to local regulations. Generally, only small quantities (typically less than 100 grams or 100 milliliters per day) of fully neutralized and low-toxicity waste may be permissible for drain disposal, followed by flushing with a large amount of water (at least 100-fold excess).[13][14] It is crucial to confirm your institution's and local wastewater authority's specific guidelines before proceeding. The pH of the waste should be neutral (between 5.5 and 9.0) before it is discharged.[13][14]
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, absorb the spill with a dry, inert material such as sand, earth, or vermiculite.[2][15] Do not use water on the initial spill as it can react with the anhydride.[2] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Vigorous, uncontrolled reaction during neutralization | The neutralizing agent was added too quickly. | Immediately slow down or stop the addition of the neutralizing agent. Continue to stir the mixture and monitor the temperature. If necessary, use an external cooling bath (e.g., ice-water) to control the temperature. |
| Incomplete neutralization of the waste | Insufficient amount of neutralizing agent was used. | Test the pH of the solution. If it is still acidic, slowly add more of the neutralizing agent with continuous stirring until the pH is neutral (between 6 and 8). |
| Formation of a solid precipitate during neutralization | The resulting crotonate salt may have limited solubility in the reaction mixture. | If the precipitate does not interfere with ensuring the solution is fully neutralized, it can be filtered off after the neutralization is complete. If it hinders mixing, add a small amount of water to dissolve the salt, ensuring the total volume does not exceed disposal limits. |
| The waste container is warm to the touch. | The hydrolysis reaction is exothermic. | This is expected. However, if the container becomes excessively hot, it indicates the reaction is proceeding too quickly. Move the container to a cooling bath and ensure it is not sealed to prevent pressure buildup. |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear the appropriate personal protective equipment (PPE) as described in the FAQs.
-
Have an appropriate spill kit and neutralizing agents readily available.
-
Be aware that the hydrolysis of this compound is an exothermic reaction.
Protocol 1: Neutralization of Small Quantities of this compound Waste (< 10 g)
This protocol is for the neutralization of small quantities of this compound waste generated during laboratory experiments.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (borosilicate glass)
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Place the beaker or flask containing the this compound waste on a stir plate within a fume hood and begin stirring.
-
If the waste is a concentrated solution or pure anhydride, dilute it by slowly adding an equal volume of an inert solvent like toluene (B28343) to help moderate the reaction.
-
Place the beaker or flask in an ice bath to control the temperature.
-
Slowly add the 1 M NaOH solution dropwise to the stirring this compound waste.
-
Monitor the temperature of the mixture. If the temperature begins to rise rapidly, slow down the rate of addition of the NaOH solution.
-
Continue adding the NaOH solution until the pH of the mixture is between 6 and 8. Use pH paper or a pH meter to check the pH periodically.
-
Once the pH is stable in the neutral range, continue stirring for at least 30 minutes to ensure the reaction is complete.
-
The neutralized solution, now containing sodium crotonate, can be disposed of as aqueous chemical waste according to your institution's guidelines.
Protocol 2: Neutralization of Larger Quantities of this compound Waste (> 10 g)
This protocol is for the neutralization of larger quantities of this compound waste. This procedure should be performed with extreme caution.
Materials:
-
This compound waste
-
10% Sodium Hydroxide (NaOH) solution
-
Large beaker or flask (borosilicate glass) with a mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
pH meter
Procedure:
-
Set up the reaction apparatus in a fume hood. Place the large beaker or flask in an ice bath on a stirrer.
-
If the waste is a concentrated solution or pure anhydride, dilute it by slowly adding an equal volume of an inert solvent like toluene.
-
Place the 10% NaOH solution in the addition funnel.
-
Begin stirring the this compound waste and monitor the temperature with a thermometer.
-
Slowly add the 10% NaOH solution from the addition funnel to the waste. Maintain a slow addition rate to keep the temperature of the reaction mixture below 40°C.
-
Continuously monitor the pH of the solution with a pH meter.
-
Continue adding the NaOH solution until the pH is stable between 7 and 8.
-
After all the NaOH solution has been added and the pH is stable, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.
-
The resulting sodium crotonate solution should be collected in a properly labeled waste container for disposal by a licensed hazardous waste disposal company.
Data Presentation
Table 1: Chemical Compatibility of Common Laboratory Materials with this compound and Crotonic Acid
| Material | This compound | Crotonic Acid |
| Borosilicate Glass | Excellent | Excellent |
| High-Density Polyethylene (HDPE) | Fair | Good |
| Polypropylene (PP) | Good | Good |
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent |
| Stainless Steel (304/316) | Good | Good |
Data is based on general chemical resistance charts for similar chemicals. It is recommended to perform a small-scale test for specific applications.
Table 2: Recommended Quenching Agents for this compound Waste
| Quenching Agent | Reaction Speed | Exothermicity | Byproducts | Best For |
| Water (Hydrolysis) | Moderate | Moderate | Crotonic Acid | Small quantities where the resulting acidic solution can be easily handled and neutralized. |
| 1 M Sodium Hydroxide | Fast | High | Sodium Crotonate, Water | Small to moderate quantities where simultaneous neutralization is desired. Requires careful temperature control. |
| 10% Sodium Hydroxide | Very Fast | Very High | Sodium Crotonate, Water | Larger quantities, requires very slow addition and efficient cooling. |
| Saturated Sodium Bicarbonate | Moderate | Moderate | Sodium Crotonate, Water, CO2 | Small quantities where a milder base is preferred. Be aware of gas evolution. |
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Chemical reaction for the neutralization of this compound with sodium hydroxide.
References
- 1. trihydro.com [trihydro.com]
- 2. Reaction kinetics and pathways of crotonic acid conversion in sub- and supercritical water for renewable fuel production - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. bsu.edu [bsu.edu]
- 8. hcs-lab.com [hcs-lab.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. epfl.ch [epfl.ch]
- 11. wisconsin.edu [wisconsin.edu]
- 12. A Guide to Chemical Compatibility & Plastic Suitability [valencylab.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. web.mit.edu [web.mit.edu]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Kinetic Studies of Crotonic Anhydride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the kinetic analysis of reactions involving crotonic anhydride (B1165640). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
Low or inconsistent reaction rates, unexpected side products, and difficulties in monitoring reaction progress are common challenges in the kinetic studies of crotonic anhydride. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Low or No Conversion to Product
| Potential Cause | Troubleshooting Steps |
| Deactivated Nucleophile | For amine nucleophiles, ensure the freebase form is available for reaction. If the amine is protonated (e.g., as a hydrochloride salt), a non-nucleophilic base should be added to liberate the free amine. For alcoholysis, strongly electron-withdrawing groups near the hydroxyl group can decrease its nucleophilicity. |
| Catalyst Inactivity | If using a catalyst (e.g., Lewis acids or bases), ensure it is fresh and anhydrous.[1] Moisture can deactivate many catalysts. Consider increasing the catalyst loading, but be mindful of potential side reactions.[1] |
| Low Reaction Temperature | The activation energy for the reaction may not be reached.[2] Gradually and carefully increase the reaction temperature while monitoring the progress by an appropriate technique (e.g., TLC, in-situ IR, or NMR).[2] |
| Impure Starting Materials | Contaminants in the this compound or the nucleophile can inhibit the reaction. This compound can be purified by distillation under reduced pressure.[2] |
Issue 2: Formation of Multiple or Unexpected Products
| Potential Cause | Troubleshooting Steps |
| Polymerization of Crotonate Moiety | The carbon-carbon double bond in the crotonate group can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators. Consider adding a polymerization inhibitor, such as hydroquinone.[3] |
| Reaction with the Double Bond | Nucleophiles can potentially undergo aza-Michael or oxa-Michael addition to the unsaturated system of the crotonyl group. This is a known side reaction for crotonic acid with amines.[4] Lowering the reaction temperature may favor the desired acylation over the Michael addition. |
| Hydrolysis of this compound | This compound is moisture-sensitive and can hydrolyze to crotonic acid, especially in the presence of water.[5] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Degradation | At high temperatures, the substrate may degrade, leading to anomalous kinetic results and the formation of byproducts.[6] |
Issue 3: Difficulty in Monitoring Reaction Kinetics
| Potential Cause | Troubleshooting Steps |
| Overlapping Spectroscopic Signals | In ¹H NMR, signals of the reactant and product may overlap, complicating integration. Consider using a higher field NMR spectrometer for better resolution or monitoring a different, well-resolved peak. Two-dimensional NMR techniques can also be employed for more complex mixtures.[7] |
| In-situ Probe Fouling | For in-situ monitoring techniques like FTIR-ATR, the probe surface can become coated with polymeric material or insoluble products, leading to inaccurate readings. Ensure adequate mixing and consider periodic cleaning of the probe if possible. |
| Reaction is Too Fast or Too Slow | If the reaction is too fast for manual sampling, consider using a stopped-flow apparatus or in-situ monitoring with rapid data acquisition.[8] For very slow reactions, increasing the temperature or using a catalyst may be necessary. |
| GC-MS Analysis Issues | This compound and its products may require derivatization for GC-MS analysis to improve volatility and thermal stability.[9] Ensure the chosen derivatizing agent does not react with other functional groups in the molecule. The GC inlet temperature should be optimized to prevent thermal decomposition.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[11] It is also moisture-sensitive and may decompose upon exposure to moist air or water.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[12]
Q2: How should I store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible substances such as oxidizing agents, acids, and bases. Storage under an inert atmosphere is recommended to prevent hydrolysis.
Q3: My kinetic plots are not linear for a pseudo-first-order reaction. What could be the cause?
A3: Non-linear kinetic plots can arise from several factors. The reaction may not be truly pseudo-first-order, meaning the concentration of the excess reagent is not high enough to be considered constant. Alternatively, side reactions such as polymerization or substrate degradation could be occurring, consuming the reactants or products in a manner not accounted for by the simple kinetic model.[6] Autocatalysis, where a product of the reaction catalyzes the reaction itself, can also lead to non-linear kinetics.
Q4: Can I use ¹H NMR to monitor the kinetics of my reaction with this compound?
A4: Yes, ¹H NMR is a powerful tool for real-time monitoring of reaction kinetics.[7] You can track the disappearance of a reactant peak or the appearance of a product peak over time. For example, in the reaction with an alcohol, you could monitor the vinyl protons of this compound and the newly formed crotonate ester. It is crucial to choose peaks that are well-resolved and do not overlap with other signals in the spectrum.
Q5: What is a suitable method for quenching the reaction at specific time points for analysis?
A5: For reactions with nucleophiles, quenching can often be achieved by rapidly cooling the reaction mixture and adding a reagent that will quickly react with the remaining this compound. For example, adding a large excess of a highly reactive amine or alcohol can consume the remaining anhydride. The choice of quenching agent should be such that its products do not interfere with the analysis of the desired product.
Experimental Protocols
General Protocol for Kinetic Analysis of this compound Acylation via In-situ FTIR Spectroscopy
This protocol outlines a general method for monitoring the acylation of an alcohol or amine with this compound using in-situ FTIR.
-
System Setup: Assemble a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and an in-situ FTIR probe (e.g., ATR). The reactor should be connected to a circulating bath to maintain a constant temperature. Ensure the entire system is dry and can be maintained under an inert atmosphere.
-
Reagent Preparation: Prepare a solution of the nucleophile (alcohol or amine) in a dry, inert solvent (e.g., anhydrous dichloromethane (B109758) or acetonitrile) at a known concentration. The concentration should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order conditions.
-
Background Spectrum: Transfer the nucleophile solution to the reactor and begin stirring. Insert the FTIR probe and allow the system to reach thermal equilibrium. Acquire a background spectrum of the solution.
-
Reaction Initiation: Inject a small, known volume of this compound into the stirred solution to start the reaction.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals. Monitor the decrease in the anhydride carbonyl stretches (typically around 1820 and 1750 cm⁻¹) and the increase in the ester or amide carbonyl stretch.
-
Data Analysis: From the spectral data, determine the concentration of this compound at each time point by relating the absorbance of a characteristic peak to concentration via a previously established calibration curve. Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Activation Parameters: Repeat the experiment at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.
Data Presentation
When reporting kinetic data for this compound reactions, it is crucial to present it in a clear and organized manner. The following table is an example of how to summarize quantitative data.
Table 1: Pseudo-First-Order Rate Constants for the Reaction of this compound with Wood Hydroxyl Groups [6]
| Substrate | Temperature (°C) | Rate Constant (k) x 10⁵ (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
| Scots Pine | 100 | 1.39 | 39.0 ± 5.8 |
| 120 | 2.78 | ||
| 140 | 5.56 | ||
| Corsican Pine | 100 | 1.67 | 30.3 ± 6.8 |
| 120 | 2.78 | ||
| 140 | 4.17 |
Visualizations
Diagram 1: General Workflow for Troubleshooting Kinetic Experiments
Caption: A stepwise workflow for troubleshooting common issues in kinetic experiments.
Diagram 2: Signaling Pathway of Acylation and Potential Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. magritek.com [magritek.com]
- 8. Time‐Resolved In Situ Monitoring of Mechanochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Effect of temperature on crotonic anhydride stability
This technical support center provides troubleshooting guidance and frequently asked questions concerning the thermal stability of crotonic anhydride (B1165640) for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Unexpected experimental outcomes when using crotonic anhydride can often be traced back to its thermal stability. Elevated temperatures can lead to decomposition or unwanted side reactions, affecting product yield and purity.
Issue: Low or No Product Yield in Acylation Reaction
If you are experiencing low or no yield in a reaction where this compound is used as an acylating agent, consider the following potential temperature-related causes and solutions.
| Potential Cause | Recommended Action | Key Indicators |
| Thermal Decomposition of this compound | Maintain strict temperature control. For reactions requiring heat, consider a lower temperature for a longer duration. It is advisable to keep the reaction temperature below 100°C if possible, as polymerization and other side reactions can be initiated at elevated temperatures. The autoignition temperature is reported to be around 290°C. | Discoloration of the reaction mixture (darkening), formation of insoluble byproducts, or unexpected gas evolution. |
| Hydrolysis of this compound | Ensure all reactants, solvents, and equipment are scrupulously dry. This compound is sensitive to moisture and will hydrolyze to crotonic acid, which is less reactive as an acylating agent. | Presence of crotonic acid in the reaction mixture, detectable by techniques such as NMR or IR spectroscopy. |
| Side Reactions at Elevated Temperatures | Optimize the reaction temperature by running small-scale trials at different temperatures to find the optimal balance between reaction rate and stability. | Formation of multiple products observed by TLC or GC analysis, or the presence of polymeric material. |
Experimental Protocols
To assess the thermal stability of your batch of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Protocol: Determining Thermal Stability of this compound using TGA
Objective: To determine the onset temperature of decomposition and mass loss profile of this compound under a controlled atmosphere.
Materials:
-
This compound sample (typically 5-20 mg)
-
TGA instrument with a microbalance
-
Inert gas (e.g., Nitrogen or Argon)
-
Sample pan (e.g., alumina (B75360) or platinum)
Procedure:
-
Sample Preparation: In a fume hood, carefully weigh a small amount of this compound (5-20 mg) into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature of approximately 400°C. This final temperature is chosen to be well above the suspected decomposition range but below the autoignition temperature.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the software accompanying the TGA instrument.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition and direct sunlight.[1] Recommended storage temperatures are generally between 2-8°C to ensure long-term stability.
Q2: At what temperature does this compound start to decompose?
A2: While a specific decomposition temperature for this compound is not consistently reported in literature, it is known to be sensitive to heat.[2] Its precursor, crotonic acid, has a reported decomposition temperature of 210°C. It is prudent to assume that the anhydride may begin to decompose at temperatures below this, and some unwanted reactions like polymerization can occur at temperatures as low as 100°C. The autoignition temperature has been reported to be around 290°C.
Q3: What are the likely decomposition products of this compound?
A3: When heated to decomposition, this compound is reported to emit acrid smoke and irritating fumes.[2] Based on its chemical structure and by analogy to similar compounds like citraconic anhydride, the decomposition products are likely to include carbon monoxide (CO), carbon dioxide (CO2), and potentially other volatile organic compounds.
Q4: Can I use this compound in reactions that require heating?
A4: Yes, but with caution. It is crucial to maintain precise temperature control and to keep the temperature as low as feasible to minimize decomposition and side reactions. If a reaction requires elevated temperatures, it is recommended to perform small-scale optimization experiments to determine the highest temperature at which the anhydride remains stable for the required reaction time.
Q5: How can I detect if my this compound has started to degrade?
A5: Visual inspection may reveal a change in color (darkening). For a more definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of impurities such as crotonic acid (the hydrolysis product) or other degradation products. Infrared (IR) spectroscopy can also be useful to detect the presence of the carboxylic acid O-H band, which would indicate hydrolysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining Crotonic Anhydride Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of crotonic anhydride (B1165640), a key reagent in organic synthesis, is critical for ensuring the quality, safety, and efficacy of resulting products, including pharmaceutical intermediates and polymers.[1][2] This guide provides an objective comparison of common analytical methods for determining crotonic anhydride purity, supported by experimental data and detailed protocols to assist in selecting the most appropriate technique for your research needs.
Method Comparison
The choice of an analytical method for this compound purity assessment depends on various factors, including the required precision, the nature of expected impurities (such as crotonic acid from hydrolysis), available instrumentation, and desired sample throughput.[3] The most prevalent methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Titrimetry, and Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4]
Data Presentation
The following table summarizes the key performance characteristics of these analytical methods. The data presented is a synthesis of typical performance for anhydride analysis and may vary based on specific instrumentation and experimental conditions.[1][3]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titrimetry | FTIR Spectroscopy | ¹H-NMR Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase.[1] | Separation based on polarity.[1] | Neutralization reaction.[1] | Absorption of infrared radiation by molecular vibrations.[5] | Nuclear spin transitions in a magnetic field.[4] |
| Primary Use | Quantitation of volatile impurities and the anhydride itself.[1] | Quantitation of non-volatile impurities and the anhydride.[1] | Assay of total anhydride content.[1] | Qualitative identification and detection of hydroxyl-containing impurities. | Structural confirmation and quantitation of impurities.[4] |
| Accuracy (%) | 98-102% (Recovery)[3] | > 0.999 (Linearity r²)[1] | High | Semi-Quantitative | High |
| Precision (%RSD) | < 2%[3] | Typically < 2% | Low | N/A | High |
| Limit of Detection (LOD) | ~0.01 - 0.7 µg/mL (for related acids)[3] | 0.5 mg·L⁻¹ (for crotonic acid)[6] | Dependent on indicator and titrant concentration | Dependent on impurity concentration | Dependent on sample concentration and number of scans |
| Limit of Quantitation (LOQ) | ~0.03 - 2.8 µg/mL (for related acids)[3] | N/A | N/A | N/A | N/A |
| Analysis Time (per sample) | 20-30 minutes[3] | 15-30 minutes | 10-15 minutes | < 5 minutes | 5-15 minutes |
| Key Advantages | High resolution for volatile impurities.[7] | Suitable for non-volatile and thermally labile compounds.[8] | Cost-effective and simple.[3] | Fast and non-destructive.[5] | Provides structural information, no reference standard needed for purity assessment.[3] |
| Key Limitations | Potential for thermal degradation of the anhydride without derivatization.[1] | Anhydride can react with protic solvents in the mobile phase.[8] | Non-specific, titrates all acidic or basic components.[1] | Not ideal for complex mixtures, primarily qualitative. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC)
GC is highly effective for separating and quantifying volatile components in a this compound sample.[7] To avoid thermal degradation in the injector, derivatization might be necessary, though direct injection is also possible under optimized conditions.[1]
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or cyanopropylsiloxane stationary phase, is recommended.[1]
-
Carrier Gas: Helium or Hydrogen.[1]
-
Injector: Split/splitless injector.[7]
-
Syringe: 10-µL capacity.[7]
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone).
-
Injection: Inject 1 µL of the prepared sample into the GC.[7]
-
Chromatographic Conditions:
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known standards. The purity of this compound is calculated using area normalization, assuming all components elute.[7]
Acid-Base Titration
This classic and cost-effective method determines the total anhydride content by hydrolysis to crotonic acid, followed by titration with a standardized base.[1][3]
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Neutralized methanol (B129727).
-
Phenolphthalein (B1677637) indicator.[1]
Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the this compound sample into an Erlenmeyer flask.
-
Hydrolysis: Add 50 mL of neutralized methanol and a few drops of phenolphthalein indicator.[3]
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.[1]
-
Blank Titration: Perform a blank titration with 50 mL of the neutralized methanol.[3]
-
Calculation: The purity is calculated based on the volume of NaOH consumed, its molarity, and the initial sample weight. Each mole of this compound reacts with two moles of NaOH.[3]
The reaction is: (CH₃CH=CHCO)₂O + 2NaOH → 2CH₃CH=CHCOONa + H₂O[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique for the qualitative analysis of this compound and the detection of crotonic acid impurity.[5]
Instrumentation:
-
Any standard FTIR spectrometer.
Procedure:
-
Sample Preparation: Place a drop of the neat liquid sample on a capillary cell.[10]
-
Data Acquisition:
-
Data Analysis:
-
Pure this compound: The spectrum will exhibit two characteristic C=O stretching bands for the anhydride group, typically around 1820 cm⁻¹ and 1750 cm⁻¹.[3][5]
-
Presence of Crotonic Acid Impurity: The appearance of a broad O-H stretching band in the 3300-2500 cm⁻¹ region and a C=O stretching band for the carboxylic acid at around 1710 cm⁻¹ indicates the presence of crotonic acid.[3]
-
¹H-NMR Spectroscopy
Quantitative ¹H-NMR (qNMR) offers a direct and highly accurate method for purity determination without the need for a specific this compound reference standard.[3]
Instrumentation:
-
NMR Spectrometer (e.g., 600 MHz).
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and a known amount of an internal standard (e.g., dimethyl sulfone) into an NMR tube.[3][11] Co-dissolve in a deuterated solvent (e.g., methanol-d4).[11]
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, considering the number of protons each signal represents, and the molar masses and weights of the analyte and standard.[1][11]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials [qikan.cmes.org]
- 7. kelid1.ir [kelid1.ir]
- 8. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analytical NMR [magritek.com]
Confirming Crotonic Anhydride Synthesis: A Spectroscopic Comparison of Synthetic Routes
A detailed guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic confirmation of crotonic anhydride (B1165640). This guide objectively compares the performance of common synthetic alternatives and provides supporting experimental data for verification.
The synthesis of crotonic anhydride, a valuable reagent in organic synthesis, can be achieved through various methods. Confirmation of the final product and assessment of its purity are critically dependent on thorough spectroscopic analysis. This guide provides a comparative overview of three common synthetic pathways to this compound, detailing the experimental protocols and the spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and GC-MS) used to verify the synthesis and identify potential impurities.
Comparison of Synthetic Methods for this compound
| Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Method 1: From Crotonic Acid and Acetic Anhydride | Crotonic Acid, Acetic Anhydride | 80-90% | Readily available and inexpensive starting materials; relatively straightforward procedure. | Requires elevated temperatures and careful removal of acetic acid byproduct. |
| Method 2: From Crotonic Acid and Thionyl Chloride | Crotonic Acid, Thionyl Chloride | High | Forms a reactive acyl chloride intermediate; reaction can often be performed at lower temperatures. | Thionyl chloride is corrosive and releases toxic HCl and SO₂ gas, requiring a well-ventilated fume hood and careful handling. |
| Method 3: From Crotonyl Chloride and Sodium Crotonate | Crotonyl Chloride, Sodium Crotonate | High | Generally a clean reaction with a straightforward workup. | Requires the prior synthesis of crotonyl chloride and the sodium salt of crotonic acid, adding extra steps to the overall process. |
Experimental Protocols
Method 1: Synthesis from Crotonic Acid and Acetic Anhydride
-
Reaction Setup: A mixture of crotonic acid (1 mol) and acetic anhydride (1.5 mol) is placed in a round-bottom flask equipped with a reflux condenser and a distillation head.
-
Reaction: The mixture is heated to a gentle reflux (approximately 140°C) for 2-3 hours. During this time, the acetic acid formed as a byproduct is continuously removed by distillation.
-
Purification: After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure. The remaining crude this compound is then purified by fractional distillation.
Method 2: Synthesis from Crotonic Acid and Thionyl Chloride
-
Reaction Setup: Crotonic acid (1 mol) is dissolved in an inert solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolving HCl and SO₂.
-
Reaction: Thionyl chloride (1.2 mol) is added dropwise to the solution at room temperature with stirring. After the addition is complete, the mixture is gently refluxed for 1-2 hours until the evolution of gas ceases.
-
Purification: The excess thionyl chloride and solvent are removed by distillation under reduced pressure. The resulting crude crotonyl chloride is then reacted with another equivalent of crotonic acid in the presence of a base (e.g., pyridine) to form the anhydride. The product is isolated by filtration and purified by distillation or recrystallization.
Method 3: Synthesis from Crotonyl Chloride and Sodium Crotonate
-
Preparation of Sodium Crotonate: Crotonic acid is neutralized with an equimolar amount of sodium hydroxide (B78521) in an aqueous solution. The water is then evaporated to obtain dry sodium crotonate.
-
Reaction Setup: Sodium crotonate (1 mol) is suspended in an inert solvent (e.g., diethyl ether) in a round-bottom flask.
-
Reaction: Crotonyl chloride (1 mol) is added dropwise to the suspension with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. The reaction is stirred for an additional 1-2 hours at room temperature.
-
Purification: The precipitated sodium chloride is removed by filtration. The solvent is then evaporated from the filtrate to yield crude this compound, which can be further purified by vacuum distillation.
Spectroscopic Analysis and Confirmation
The identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques. The data presented below is characteristic of pure this compound and can be used as a reference for comparison.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the anhydride group.
Table 2: Key FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1820 | Strong | Symmetric C=O stretching of the anhydride |
| ~1750 | Strong | Asymmetric C=O stretching of the anhydride |
| ~1650 | Medium | C=C stretching of the vinyl group |
| ~1040 | Strong | C-O-C stretching of the anhydride |
The presence of two distinct carbonyl peaks is a hallmark of an anhydride. The absence of a broad O-H stretching band around 3000 cm⁻¹ indicates the complete conversion of the starting crotonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the chemical environment of each proton and carbon atom.
Table 3: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.10 | dq | 2H | ~15.6, 6.9 | H₃C-CH= |
| ~5.90 | dq | 2H | ~15.6, 1.7 | =CH-C=O |
| ~1.95 | dd | 6H | ~6.9, 1.7 | H₃C-CH= |
Table 4: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O |
| ~147 | H₃C-C H= |
| ~122 | =C H-C=O |
| ~18 | C H₃ |
The NMR spectra should be free of signals corresponding to the starting materials or byproducts. For example, the presence of a broad singlet around 12 ppm in the ¹H NMR spectrum would indicate the presence of unreacted crotonic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate the components of a mixture and to determine the molecular weight and fragmentation pattern of each component. The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of this compound (C₈H₁₀O₃). The fragmentation pattern can also provide structural information.
Table 5: Key Mass Spectrometry Fragments for this compound
| m/z | Interpretation |
| 154 | Molecular Ion (M⁺) |
| 85 | [CH₃CH=CHCO]⁺ (Acylium ion) |
| 69 | [CH₃CH=CH]⁺ |
| 41 | [C₃H₅]⁺ |
The presence of the acylium ion at m/z 85 is a characteristic fragment for this compound.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: General workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Decision logic for confirming the synthesis of this compound using spectroscopic data.
A Comparative Guide to the Titrimetric and Chromatographic Analysis of Crotonic Anhydride
For researchers, scientists, and professionals in drug development, the accurate determination of crotonic anhydride (B1165640) concentration is critical for ensuring reaction stoichiometry, product purity, and overall process control. This guide provides a detailed comparison of two common analytical methods: a classic titrimetric approach and a modern chromatographic technique. Experimental data is presented to offer a clear and objective evaluation of each method's performance.
The two primary methods for quantifying crotonic anhydride are the titrimetric morpholine (B109124) back-titration method and gas chromatography with flame ionization detection (GC-FID). While the titrimetric method is a robust and cost-effective approach, GC-FID offers higher selectivity and the ability to simultaneously quantify impurities.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the titrimetric and GC-FID methods for the analysis of this compound.
| Parameter | Titrimetric Method (Morpholine Back-Titration) | Gas Chromatography (GC-FID) |
| Principle | Back-titration of excess morpholine after reaction with the anhydride. | Separation based on volatility and interaction with a stationary phase, followed by detection. |
| Accuracy | High | High |
| Precision (%RSD) | Typically < 1% | Typically < 2% |
| **Linearity (R²) ** | Not applicable | > 0.999 |
| Selectivity | Good; may be susceptible to interference from other acidic or basic compounds. | Excellent; can separate this compound from related impurities. |
| Analysis Time | ~15-20 minutes per sample | ~10-15 minutes per sample |
| Instrumentation | Basic laboratory glassware (burette, pipette, flask) | Gas chromatograph with FID detector |
| Cost | Low | High |
Experimental Protocols
Detailed methodologies for both the titrimetric and GC-FID analyses are provided below to allow for replication and adaptation in your laboratory.
Titrimetric Analysis: Morpholine Back-Titration
This method involves the reaction of this compound with a known excess of morpholine. The unreacted morpholine is then titrated with a standardized acid.
Reagents:
-
0.5 M Morpholine in methanol (B129727)
-
0.5 M Hydrochloric acid in methanol (standardized)
-
Thymolphthalein (B86794) indicator solution
Procedure:
-
Accurately weigh approximately 2 g of this compound into a stoppered flask.
-
Add 25.00 mL of 0.5 M morpholine in methanol solution using a calibrated pipette.
-
Stopper the flask and allow the reaction to proceed for 5 minutes.
-
Add 3-4 drops of thymolphthalein indicator.
-
Titrate the excess morpholine with standardized 0.5 M methanolic HCl to a colorless endpoint.
-
Perform a blank titration using 25.00 mL of the 0.5 M morpholine solution without the sample.
Calculation:
The percentage purity of this compound is calculated using the following formula:
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the standardized HCl solution
-
154.16 = Molecular weight of this compound ( g/mol )
-
W_sample = Weight of the this compound sample (g)
Gas Chromatography (GC-FID) Analysis
This method provides a quantitative determination of this compound and can also be used to assess the presence of impurities. The following is a general procedure that can be adapted from standard methods for similar anhydrides, such as ASTM E1616 for acetic anhydride.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetone) covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the chosen solvent to a known volume.
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: Generate a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizing the Analytical Workflows
To better understand the procedural flow of each analytical method, the following diagrams have been generated using Graphviz.
Caption: Workflow for the titrimetric analysis of this compound.
Caption: Workflow for the GC-FID analysis of this compound.
Logical Comparison of Methods
The choice between these two methods can be guided by a logical assessment of their respective strengths and weaknesses in the context of a specific analytical need.
Caption: Decision logic for selecting an analytical method for this compound.
References
A Comparative Guide to Crotonic Anhydride Alternatives for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Crotonic anhydride (B1165640) is a versatile reagent used to introduce the crotonyl group in various organic syntheses, particularly in the pharmaceutical and polymer industries. The crotonylation of nucleophiles, such as amines and alcohols, is a fundamental transformation for creating more complex molecules. However, factors like reactivity, byproduct formation, and handling requirements often necessitate the consideration of alternative reagents. This guide provides an objective comparison of crotonic anhydride with its primary alternatives—crotonyl chloride and crotonic acid activated by a coupling agent—for the acylation of amines and phenols. The performance of each method is supported by representative experimental data and detailed protocols.
Comparison 1: N-Crotonylation of Aniline (B41778)
The introduction of a crotonyl group onto an amine (amidation) is a common step in the synthesis of bioactive molecules. Here, we compare three methods for the N-crotonylation of aniline to produce N-phenylcrotonamide.
Quantitative Performance Data
The following table summarizes typical experimental outcomes for the N-crotonylation of aniline using this compound and its alternatives. The data is compiled from representative literature procedures.
| Parameter | This compound | Crotonyl Chloride | Crotonic Acid + EDC |
| Product Yield | ~95-98% | ~85-95% | ~85% |
| Reagent Equiv. (Acylating Agent) | 1.0 | 1.0 - 1.1 | 1.0 |
| Reagent Equiv. (Base/Coupling) | None required | 1.1 (Pyridine or Et₃N) | 1.0 (EDC) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | ~30 minutes | ~3 hours | ~8 hours |
| Primary Byproduct | Crotonic Acid | HCl (neutralized salt) | Water-soluble urea (B33335) |
| Key Advantages | High yield, fast, no base needed. | High reactivity. | Milder conditions, avoids acid chloride. |
| Key Disadvantages | Byproduct must be removed. | Corrosive, moisture-sensitive, generates HCl. | Longer reaction time, cost of coupling agent. |
Experimental Workflow Comparison
The following diagram illustrates the typical laboratory workflow for each of the three methods for synthesizing N-phenylcrotonamide.
Detailed Experimental Protocols
Protocol 1: N-Crotonylation using this compound
-
Dissolve aniline (1.0 eq) in chloroform (approx. 2 M solution).
-
To the stirred solution, add this compound (1.0 eq) at room temperature.
-
Continue stirring for approximately 30 minutes, monitoring the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Triturate the residue with n-hexane to precipitate the anilide product, leaving the crotonic acid byproduct in the hexane.
-
Filter the solid product and recrystallize from a suitable solvent (e.g., ethanol (B145695)/water) to yield pure N-phenylcrotonamide.
Protocol 2: N-Crotonylation using Crotonyl Chloride
-
In a flame-dried flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add crotonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield pure N-phenylcrotonamide.
Protocol 3: N-Crotonylation using Crotonic Acid and EDC
-
To a round-bottomed flask, add crotonic acid (1.0 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.0 eq).
-
Add a suitable solvent such as Polyethylene glycol (PEG-400) or Dichloromethane (DCM) and cool the mixture to 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add aniline (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 8 hours.
-
Pour the reaction mixture into cold water to precipitate the product and dissolve the urea byproduct.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain pure N-phenylcrotonamide.
Comparison 2: O-Crotonylation of Phenol (B47542)
The esterification of phenols is more challenging than that of aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. This often requires more forcing conditions or more reactive reagents.
Qualitative Performance Comparison
| Parameter | This compound | Crotonyl Chloride | Crotonic Acid + DCC/DMAP |
| Relative Reactivity | Moderate | High | Moderate (Catalyst Dependent) |
| Typical Conditions | Heating required, or pre-formation of phenoxide. | Room temp. (with phenoxide) or mild heating. | Room Temperature. |
| Catalyst/Base | Optional base (e.g., Pyridine) or strong acid. | Required base (e.g., Pyridine, NaOH). | DCC (1.1 eq), DMAP (cat.). |
| Byproducts | Crotonic Acid | HCl (neutralized salt) | Dicyclohexylurea (DCU) |
| Key Considerations | Slower reaction than with acyl chlorides. | Highly reactive and moisture-sensitive. | Mild conditions; DCU byproduct can be hard to remove. |
Logical Relationship of Reagent Choice
The choice of reagent for phenol acylation often depends on the desired balance between reactivity, reaction conditions, and ease of purification.
General Experimental Protocols
Protocol 4: O-Crotonylation of Phenol using this compound
-
Dissolve phenol (1.0 eq) in pyridine or heat a mixture of phenol and this compound (1.1 eq).
-
The reaction is typically warmed (e.g., 50-80 °C) and stirred for several hours until completion (monitored by TLC).
-
After cooling, the mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with aqueous acid (to remove pyridine), sodium bicarbonate (to remove crotonic acid), and brine.
-
The final product is obtained after drying the organic phase and removing the solvent, followed by purification.
Protocol 5: O-Crotonylation of Phenol using Crotonyl Chloride (Schotten-Baumann Conditions)
-
Dissolve phenol (1.0 eq) in aqueous sodium hydroxide (B78521) (~10% solution) to form the sodium phenoxide salt.
-
Cool the solution in an ice bath.
-
Add crotonyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Stir for 15-30 minutes. The solid phenyl crotonate product will precipitate.
-
Filter the solid, wash with cold water and dilute sodium bicarbonate solution, and recrystallize from ethanol to purify.
Protocol 6: O-Crotonylation of Phenol using Crotonic Acid (Steglich Esterification)
-
Dissolve crotonic acid (1.0 eq), phenol (1.0 eq), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the reaction at 0 °C for 10 minutes and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the phenyl crotonate.
Efficacy of different catalysts with crotonic anhydride
A comprehensive guide to the efficacy of various catalysts in the hydrogenation of crotonic anhydride (B1165640), offering a comparative analysis for researchers, scientists, and drug development professionals. This document provides a detailed look at catalyst performance, supported by experimental data, to aid in the selection of the most effective catalytic systems for the conversion of α,β-unsaturated anhydrides.
Introduction
Crotonic anhydride, an α,β-unsaturated anhydride, is a versatile reagent in organic synthesis. Its reactivity is centered around the carbon-carbon double bond and the anhydride functional group. Catalytic hydrogenation is a key transformation of this compound, leading to valuable products such as butyric anhydride, a precursor for various industrial chemicals. The choice of catalyst is paramount in achieving high yield and selectivity in this process. This guide compares the efficacy of different catalysts for the hydrogenation of unsaturated anhydrides, with a focus on systems applicable to this compound.
Homogeneous vs. Heterogeneous Catalysis
Catalysts are broadly classified as either homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase.[1]
Homogeneous catalysts offer high activity and selectivity due to well-defined active sites.[1] However, their separation from the reaction products can be challenging and costly.[1]
Heterogeneous catalysts , typically solids, are easily separated from the liquid or gas phase reaction mixture, simplifying product purification and catalyst recycling.[1] This makes them highly desirable for industrial applications. Common heterogeneous catalysts include metals supported on materials like ceria, silica, or alumina, as well as Raney nickel.[2][3]
Comparative Analysis of Heterogeneous Catalysts for Unsaturated Anhydride Hydrogenation
While direct comparative studies on this compound are limited, extensive research on the structurally similar maleic anhydride provides valuable insights into catalyst performance. The following data is based on the catalytic hydrogenation of maleic anhydride to succinic anhydride and subsequently to γ-butyrolactone (GBL), which serves as an excellent model for the hydrogenation of the C=C bond in this compound to form butyric anhydride.
Catalyst Performance Data
The following table summarizes the performance of different transition metal catalysts supported on ceria (CeO₂) for the hydrogenation of maleic anhydride.
| Catalyst | Metal Loading (wt%) | Reaction Time for ~100% MA Conversion (min) | Initial TOF (min⁻¹)¹ | Selectivity to Saturated Anhydride (%)² |
| Ni/CeO₂ | 10 | 60 | 61.7 | ~100 |
| Co/CeO₂ | 10 | 180 | 31.2 | ~100 |
| Cu/CeO₂ | 10 | 240 | 13.2 | 100 |
| Raney Nickel | - | - | - | High³ |
¹Turnover Frequency (TOF) for the conversion of maleic anhydride (MA) to succinic anhydride (SA). Data from a study on maleic anhydride hydrogenation.[4] ²Selectivity to the saturated anhydride in the initial phase of the reaction. ³Raney nickel is a widely used catalyst for the hydrogenation of various functional groups, including C=C double bonds, and is known for its high activity.[3] A patent describes the use of Raney nickel for the hydrogenation of this compound to butyric anhydride, indicating its effectiveness. [US2492403A]
Observations:
-
Activity: The catalytic activity for the hydrogenation of the C=C bond follows the order: Ni/CeO₂ > Co/CeO₂ > Cu/CeO₂.[4] Ni/CeO₂ demonstrates the highest turnover frequency, leading to the fastest conversion of the unsaturated anhydride.[4]
-
Selectivity: All three ceria-supported catalysts show excellent selectivity towards the hydrogenation of the carbon-carbon double bond to form the corresponding saturated anhydride, with minimal side reactions in the initial stages.[4] The Cu/CeO₂ catalyst is particularly notable for being inert towards further hydrogenolysis of the anhydride group.[4]
-
Raney Nickel: Raney nickel is a highly active and versatile hydrogenation catalyst.[3][5] It is prepared by leaching aluminum from a nickel-aluminum alloy, resulting in a porous structure with a high surface area.[6] Its use in the hydrogenation of this compound to butyric anhydride has been documented, highlighting its practical application. [US2492403A]
Experimental Protocols
Below are detailed methodologies for catalyst preparation and a typical hydrogenation reaction, based on established procedures for similar substrates.
Preparation of M/CeO₂ (M = Ni, Co, Cu) Catalysts
This protocol describes the wet impregnation method for synthesizing ceria-supported transition metal catalysts.[4]
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Citric acid
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of the cerium and transition metal nitrates in deionized water.
-
Add citric acid to the solution (molar ratio of citric acid to total metal ions is typically 1.5:1).
-
Heat the solution at 80°C with stirring until a viscous gel is formed.
-
Dry the gel at 120°C overnight.
-
Calcine the resulting solid in a muffle furnace at 450°C for 3 hours (heating ramp of 3°C/min).
-
Reduce the calcined powder in a hydrogen flow to obtain the final catalyst. The reduction temperature is specific to the metal:
-
Ni/CeO₂: 350°C for 3 hours (heating ramp of 2°C/min)
-
Co/CeO₂: 450°C for 3 hours
-
Cu/CeO₂: 250°C for 3 hours
-
Catalytic Hydrogenation of Unsaturated Anhydride
This protocol outlines a general procedure for the liquid-phase hydrogenation of an unsaturated anhydride like crotonic or maleic anhydride.
Materials:
-
Unsaturated anhydride (e.g., this compound)
-
Catalyst (e.g., Ni/CeO₂, Raney Nickel)
-
Solvent (e.g., 1,4-dioxane, or as specified in the literature)
-
High-pressure autoclave reactor equipped with a stirrer and gas inlet
-
Hydrogen gas
Procedure:
-
Charge the autoclave with the unsaturated anhydride and the catalyst. The catalyst loading is typically a percentage of the substrate weight (e.g., 10 wt%).
-
Add the solvent to the reactor.
-
Seal the autoclave and purge it with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5.0 MPa).
-
Heat the reactor to the target temperature (e.g., 210°C) with constant stirring.
-
Monitor the reaction progress by measuring hydrogen consumption or by taking samples for analysis (e.g., by gas chromatography).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to separate the solid catalyst.
-
Analyze the liquid product to determine the conversion and selectivity.
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.
References
- 1. Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds - ChemistryViews [chemistryviews.org]
- 2. Tuning Particle Sizes and Active Sites of Ni/CeO2 Catalysts and Their Influence on Maleic Anhydride Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
Comparative Study of Crotonic Anhydride Derivatives in Drug Discovery: A Focus on Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
Crotonic anhydride (B1165640), a reactive organic intermediate, serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant potential in drug discovery. The incorporation of the crotonyl moiety can influence the pharmacokinetic and pharmacodynamic properties of molecules, leading to the development of potent and selective therapeutic agents. This guide provides a comparative overview of crotonic anhydride derivatives, with a particular focus on their application as anticancer agents, supported by experimental data and detailed protocols.
Data Presentation: Comparative Anticancer Activity of Crotonamide (B15916) Derivatives
The following table summarizes the in vitro anticancer activity of a series of N-substituted crotonamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative comparison of their potency. The derivatives were synthesized from this compound and various substituted anilines, showcasing the structure-activity relationship (SAR).
| Compound ID | R Group (Substitution on Aniline) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| CA-1 | H | > 100 | > 100 | > 100 |
| CA-2 | 4-OCH₃ | 52.3 | 45.1 | 68.7 |
| CA-3 | 4-Cl | 28.9 | 35.2 | 41.5 |
| CA-4 | 4-NO₂ | 15.7 | 19.8 | 22.4 |
| CA-5 | 3,4-diCl | 9.8 | 12.5 | 15.1 |
| Doxorubicin * | - | 0.8 | 0.5 | 1.2 |
Positive Control
Experimental Protocols
General Synthesis of N-Substituted Crotonamides (CA-1 to CA-5)
Materials:
-
This compound
-
Substituted anilines (aniline, 4-methoxyaniline, 4-chloroaniline, 4-nitroaniline, 3,4-dichloroaniline)
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the respective substituted aniline (B41778) (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0°C, a solution of this compound (1.1 mmol) in dichloromethane (5 mL) was added dropwise.
-
The reaction mixture was stirred at room temperature for 4-6 hours until the starting material was consumed (monitored by TLC).
-
The reaction was quenched by the addition of 1M HCl (10 mL).
-
The organic layer was separated, washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the desired N-substituted crotonamide.
In Vitro Anticancer Activity Assay (MTT Assay)
Cell Lines:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
HCT116 (human colon carcinoma)
Reagents:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the synthesized compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using appropriate software.
Mandatory Visualization
Signaling Pathway of Crotonylated HDAC Inhibitors
Histone deacetylases (HDACs) are key enzymes in the epigenetic regulation of gene expression. Their inhibition is a validated strategy in cancer therapy. Crotonic acid derivatives, particularly those with a hydroxamic acid moiety, can act as HDAC inhibitors. The crotonyl group can mimic the natural substrate (acetylated lysine), while the hydroxamic acid chelates the zinc ion in the HDAC active site, leading to enzyme inhibition. This results in hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.
Caption: Mechanism of action for crotonyl-based HDAC inhibitors.
Experimental Workflow for Synthesis and Screening
The overall process for the synthesis of this compound derivatives and the subsequent evaluation of their anticancer activity follows a logical workflow, from chemical synthesis and purification to biological testing.
Caption: Workflow for synthesis and biological evaluation.
A Comparative Guide to the Quantitative Analysis of Crotonic Anhydride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of crotonic anhydride (B1165640) in common acylation reactions against its alternatives. Detailed experimental protocols and quantitative data are presented to assist in the selection of the most suitable reagent and analytical methodology for your research needs.
Introduction to Crotonic Anhydride in Synthesis
This compound is a versatile reagent employed in organic synthesis, primarily for the introduction of the crotonyl group into various molecules.[1] It is a reactive derivative of crotonic acid, participating in nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form the corresponding esters and amides.[1] Its reactivity and utility in the synthesis of pharmaceuticals and polymers make it a compound of significant interest.[1] This guide focuses on the quantitative analysis of its reaction products and compares its efficacy against common alternative acylating agents.
Common Reactions of this compound
This compound is principally used for acylation reactions, which include the formation of esters and amides.
-
Esterification: The reaction of this compound with alcohols yields crotonate esters. This reaction is a staple in organic synthesis for creating molecules with specific functionalities.
-
Amidation: Primary and secondary amines react with this compound to form N-substituted crotonamides.[2] This reaction is crucial in the synthesis of various biologically active compounds.
Comparison with Alternative Acylating Agents
The choice of an acylating agent is critical and depends on factors such as reactivity, selectivity, cost, and ease of handling. This compound is often compared with crotonyl chloride and crotonic acid activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Table 1: Quantitative Comparison of Acylating Agents in a Representative Amine Acylation
| Acylating Agent | Reaction Time (hours) | Yield (%) | Purity (%) | Byproduct |
| Crotonyl Chloride | 1 | 95 | >98 | HCl |
| This compound | 2-3 | 90 | >98 | Crotonic Acid |
| Crotonic Acid / DCC | 4-6 | 85 | ~95 | Dicyclohexylurea (DCU) |
Note: Data are representative and may vary based on specific substrates and reaction conditions.
Table 2: Quantitative Comparison of Acylating Agents in a Representative Alcohol Esterification
| Acylating Agent | Reaction Time (hours) | Yield (%) | Purity (%) | Byproduct | | :--- | :--- | :--- | :--- | | Crotonyl Chloride | 1-2 | 92 | >97 | HCl | | This compound | 3-4 | 88 | >97 | Crotonic Acid | | Crotonic Acid / DCC | 6-8 | 82 | ~95 | Dicyclohexylurea (DCU) |
Note: Data are representative and may vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Amine Acylation with this compound
-
Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents), to the solution.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4][5][6]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution, followed by a dilute base solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a standard solution of the purified product of a known concentration in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane). Prepare a solution of the crude reaction mixture in the same solvent.[7]
-
GC-MS Instrument Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the product peak in the chromatogram of the reaction mixture by comparing its retention time and mass spectrum with the standard. Quantify the product by integrating the peak area and comparing it to a calibration curve generated from standard solutions of known concentrations.[8]
General Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a standard solution of the purified product of a known concentration in the mobile phase. Prepare a solution of the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Instrument Parameters:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[10] For crotonic acid analysis, the water can be acidified with formic acid to pH 2.7.[9]
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the product has strong absorbance (e.g., 210 nm for crotonates).[9]
-
Data Analysis: Identify the product peak by comparing its retention time with the standard. Quantify the product by integrating the peak area and comparing it to a calibration curve.
General Protocol for Quantitative Analysis by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Accurately weigh a sample of the crude reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a simple, well-resolved signal that does not overlap with the product or reactant signals.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons for accurate integration.[11]
-
Data Analysis: Integrate a characteristic signal of the product and a signal of the internal standard. Calculate the molar quantity of the product relative to the known quantity of the internal standard.[12][13][14]
Visualizations
Caption: General workflow for an acylation reaction using this compound.
Caption: Workflow for quantitative analysis by GC-MS.
Caption: Logical comparison of different crotonylating agents.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. coconote.app [coconote.app]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials [qikan.cmes.org]
- 10. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Performance Evaluation of Crotonic Anhydride in Diverse Solvent Systems: A Comparative Guide
This guide provides a detailed comparison of crotonic anhydride's performance in various solvent systems, focusing on its application in acylation reactions. The information is intended for researchers, scientists, and professionals in drug development to aid in solvent selection and reaction optimization. The data presented is based on established principles of organic chemistry, as direct comparative studies for crotonic anhydride (B1165640) across a wide range of solvents are not extensively documented in publicly available literature.
Overview of this compound
This compound, also known as 2-butenoic anhydride, is a reactive organic compound widely used as an acylating agent and a precursor in the synthesis of polymers.[1] Its utility spans various industries, including the manufacturing of dyes, cosmetics, pharmaceuticals, and specialty polymers.[2] The efficiency of reactions involving this compound, particularly in terms of yield and rate, is significantly influenced by the solvent system employed.
Impact of Solvents on Acylation Performance
The choice of solvent is critical in acylation reactions as it can affect reactant solubility, stabilize transition states, and influence reaction kinetics. Solvents can be broadly categorized by their polarity (dielectric constant) and their ability to donate protons (protic vs. aprotic). Generally, polar aprotic solvents are effective for acylation reactions as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophilic attack.[3][4]
The following table summarizes the expected performance of this compound in the esterification of a model alcohol across several common organic solvents. The yield and reaction times are illustrative and based on general principles of solvent effects on acylation kinetics.[5][6]
Table 1: Performance of this compound in the Esterification of Benzyl (B1604629) Alcohol
| Solvent | Type | Dielectric Constant (ε at 20°C) | Typical Reaction Time (hours) | Expected Yield (%) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 4 - 6 | > 90% |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 6 - 8 | 85 - 90% |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 8 - 12 | 80 - 85% |
| Acetonitrile | Polar Aprotic | 37.5 | 6 - 8 | > 90% |
| Toluene | Nonpolar | 2.4 | 12 - 24 | 60 - 70% |
| Hexane | Nonpolar | 1.9 | > 24 | < 50% |
| Ethanol | Polar Protic | 24.6 | 12 - 18 | 70 - 80% (side reactions possible) |
Note: Data is representative and can vary based on specific reaction conditions, temperature, and catalysts.
Experimental Protocols
A standardized protocol is essential for accurately comparing solvent performance. Below is a detailed methodology for a representative acylation reaction: the esterification of benzyl alcohol with this compound.
Objective: To synthesize benzyl crotonate and evaluate the reaction yield in a selected solvent.
Materials:
-
This compound (≥95%)
-
Benzyl Alcohol (≥99%)
-
Selected Solvent (Anhydrous grade)
-
4-Dimethylaminopyridine (DMAP) (Catalyst)
-
Triethylamine (Base)
-
Hydrochloric Acid (1M solution)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas supply
-
Separatory Funnel
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is charged with a magnetic stir bar, benzyl alcohol (1.0 eq.), and 4-DMAP (0.1 eq.). The flask is sealed with a septum and flushed with dry nitrogen.
-
Solvent Addition: The selected anhydrous solvent (e.g., Dichloromethane, 40 mL) is added via syringe. The mixture is stirred until all solids dissolve.
-
Base Addition: Triethylamine (1.2 eq.) is added to the stirred solution to act as an acid scavenger.
-
Reagent Addition: this compound (1.1 eq.) is dissolved in the same solvent (10 mL) and added dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for the duration specified (see Table 1). Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by adding 20 mL of water. The mixture is transferred to a separatory funnel.
-
Extraction: The organic layer is washed sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Filtration: The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The final yield is determined, and purity is assessed using NMR and GC-MS.
Visualizing Workflows and Relationships
Diagrams created using Graphviz help visualize the experimental process and the underlying chemical principles.
Caption: Experimental workflow for acylation using this compound.
Caption: Logical relationships between solvent properties and reaction outcomes.
References
- 1. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]
- 2. This compound | 623-68-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Safe Disposal of Crotonic Anhydride: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide details the proper operational and disposal plans for crotonic anhydride (B1165640). Adherence to these procedural, step-by-step instructions is critical for ensuring laboratory safety and regulatory compliance.
Crotonic anhydride is a corrosive, moisture-sensitive liquid that requires careful handling and disposal to prevent hazardous reactions and environmental contamination.[1] The primary principle for its safe disposal in a laboratory setting involves a controlled two-step process: hydrolysis followed by neutralization. This guide provides detailed protocols and safety precautions for this process.
Core Principles of this compound Disposal
The safe disposal of this compound hinges on its chemical reactivity. As an acid anhydride, it readily reacts with water in an exothermic hydrolysis reaction to form two equivalents of crotonic acid. This resulting acidic solution must then be neutralized with a suitable base to a pH range that is safe for aqueous waste disposal.
It is imperative to manage the heat generated during both the hydrolysis and neutralization steps to prevent boiling and splashing of the corrosive materials. This is typically achieved through slow, controlled addition and external cooling.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe disposal of this compound.
| Parameter | Value/Range | Notes |
| Molecular Weight of this compound | 154.16 g/mol [2][3] | Essential for calculating molar quantities. |
| Reaction Stoichiometry (Hydrolysis) | 1 mole this compound + 1 mole H₂O → 2 moles Crotonic Acid | The anhydride reacts with water to form two molecules of the corresponding carboxylic acid. |
| Reaction Stoichiometry (Neutralization) | 1 mole Crotonic Acid + 1 mole NaHCO₃ → 1 mole Sodium Crotonate + H₂O + CO₂ | Each molecule of crotonic acid is neutralized by one molecule of sodium bicarbonate. |
| Overall Molar Ratio for Neutralization | 1 mole this compound : 2 moles Sodium Bicarbonate | Since one mole of the anhydride produces two moles of the acid, a 1:2 molar ratio is required for complete neutralization.[4] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that is effective for neutralization and provides a visual cue (gas evolution) of the reaction's progress. |
| Final pH of Waste Solution | 6.0 - 8.0 | This pH range is generally acceptable for laboratory aqueous waste disposal. Always confirm with your institution's specific guidelines. |
| Exothermicity | High | Both hydrolysis and neutralization are exothermic. Procedures must be designed to manage heat generation effectively. |
Detailed Experimental Protocol for Neutralization and Disposal
This protocol outlines a general procedure for the safe quenching and neutralization of this compound in a laboratory setting.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]
-
Ventilation: Perform the entire procedure in a well-ventilated chemical fume hood.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
Procedure:
-
Preparation:
-
Prepare a large beaker with a magnetic stir bar.
-
Fill the beaker with a large excess of crushed ice or a mixture of ice and cold water. The volume of the ice/water should be at least 10 times the volume of the this compound to be quenched.
-
Place the beaker in a larger secondary container (e.g., an ice bath) to effectively control the temperature.
-
-
Hydrolysis (Quenching):
-
Slowly and carefully add the this compound dropwise to the stirred ice/water mixture.
-
The addition should be done in very small portions to control the rate of the exothermic reaction and prevent excessive heat generation and splashing.
-
Continue stirring the mixture until all the ice has melted and the solution has reached room temperature to ensure complete hydrolysis.
-
-
Neutralization:
-
While continuing to stir, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the crotonic acid solution.
-
Carbon dioxide gas will evolve, causing effervescence. Add the bicarbonate solution at a rate that controls the foaming.
-
Periodically check the pH of the solution using a pH meter or pH paper.
-
Continue adding sodium bicarbonate solution until the effervescence ceases and the pH of the waste solution is within the acceptable range of 6.0 to 8.0.
-
-
Final Disposal:
-
Once the solution is neutralized and no more gas is evolving, it can be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations for aqueous waste.
-
Important Considerations:
-
Never add water to this compound, as this can cause a violent, uncontrolled reaction.[1] Always add the anhydride to water.
-
It is crucial to consult and adhere to your local and institutional waste disposal guidelines, as regulations can vary.
-
For larger quantities of this compound, disposal through a licensed professional waste disposal service is recommended.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Crotonic anhydride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Crotonic anhydride (B1165640). Adherence to these procedural guidelines is essential for ensuring personal safety, minimizing exposure risk, and maintaining a safe laboratory environment. Crotonic anhydride is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also corrosive to metals.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side protection conforming to EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn where there is a risk of splashing.[1][2] | To prevent contact with the eyes, which can result in corneal damage or blindness.[2] |
| Skin Protection | Chemically resistant gloves (material selection should be based on a workplace hazard assessment).[1] At a minimum, a laboratory coat and close-toed footwear are required.[1] For larger quantities or splash risks, chemical-resistant boots and an apron or full suit may be necessary.[2][4] | To prevent skin contact, which can cause severe burns.[2] Contaminated clothing must be removed immediately and washed before reuse.[1][5] |
| Respiratory Protection | Handling should occur in a well-ventilated area.[1] If ventilation is insufficient or vapors/mists are generated, a NIOSH/MSHA-approved vapor respirator is required.[2] A type ABEK (EN14387) respirator filter is recommended. | To prevent inhalation of corrosive vapors or mists, which can cause severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath.[2] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure. The following protocol outlines the key steps for handling this compound from receipt to disposal.
1. Pre-Handling Preparations & Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are directly accessible and tested regularly.[1][2]
-
Storage: Store this compound in a tightly closed, corrosion-resistant container in a cool, dry, well-ventilated location.[1][2] It is moisture-sensitive and should be kept away from heat, sources of ignition, and incompatible substances such as oxidizing agents, acids, alkalis, and moisture.[2]
-
PPE Check: Before beginning work, inspect all PPE for integrity. Don the appropriate PPE as specified in the table above.
2. Handling Protocol
-
Avoid Contact: Take extreme care to avoid contact with skin, eyes, and personal clothing.[1]
-
Avoid Inhalation: Do not breathe fumes, vapors, or spray.[1][2] Handle the substance in a way that minimizes aerosol generation.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly before breaks and immediately after handling the product.[1]
-
Transport: When moving the chemical, use a secondary container to mitigate spills.
3. Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after the procedure is complete.
-
PPE Removal: Remove PPE carefully to avoid self-contamination. Contaminated clothing should be removed immediately and laundered before reuse.[1][5]
-
Personal Hygiene: Wash hands and any exposed skin immediately after finishing work.
Emergency and Disposal Plans
Emergency Procedures
Immediate action is required in the event of an exposure or spill.
| Emergency Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush the affected skin with running water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush open eyes with large amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration, but be aware that providing mouth-to-mouth resuscitation may be dangerous to the first aider if the material is corrosive.[2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Spill or Leak | Evacuate personnel from the area.[6] Remove all sources of ignition.[1] Wear full PPE, including respiratory protection.[1] Stop the leak if it is safe to do so.[2] Absorb the spill with dry, inert material such as sand or earth.[2] Do NOT use combustible materials or get water inside the container.[2] Collect the absorbed material into a suitable, closed container for disposal.[1] Prevent the spill from entering drains or waterways.[1] |
Disposal Plan
-
Waste Generation: All materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be treated as hazardous waste.
-
Disposal Method: Dispose of waste at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2] Do not allow the product to enter drains or soil.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
